Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUDFWPROPPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491708 | |
| Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-41-9 | |
| Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS 61404-41-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates representative data from closely related structural analogs to provide a valuable resource for researchers in the field.
Core Properties
This compound is a heterocyclic compound featuring a pyridazine core, a class of molecules known for a wide range of pharmacological activities.[1] Its structure incorporates a chlorine atom, a hydroxyl group, and an ethyl carboxylate moiety, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules.
Physicochemical Properties
While specific experimental data for the target compound is scarce, the following table summarizes its known properties and includes representative data from structurally similar pyridazine derivatives.
| Property | Value | Source/Analog |
| CAS Number | 61404-41-9 | - |
| Molecular Formula | C₇H₇ClN₂O₃ | - |
| Molecular Weight | 202.60 g/mol | - |
| Melting Point | 140.0 to 144.0 °C | Analog: 6-Chloropyridazine-3-ol[2] |
| Boiling Point | Data not available | - |
| Solubility | Soluble in Methanol | Analog: 6-Chloropyridazine-3-ol[2] |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Storage | Inert atmosphere, room temperature | Commercial supplier data |
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the aromatic proton on the pyridazine ring, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyridazine ring (with the carbon attached to chlorine being downfield), and the carbons of the ethyl group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (202.60 g/mol ) and characteristic isotopic pattern for a chlorine-containing compound. |
| Infrared (IR) | Absorption bands for the O-H stretch (hydroxyl group), C=O stretch (ester carbonyl), C=N and C=C stretches of the pyridazine ring, and C-Cl stretch. |
Synthesis and Reactivity
The synthesis of substituted pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For a 3-hydroxypyridazine-4-carboxylate structure, a common synthetic route involves the reaction of a β-keto ester derivative with a hydrazine equivalent, followed by cyclization and subsequent functional group manipulations.
Representative Experimental Protocol: Synthesis of a 3-Hydroxypyridazine-4-carboxylate Analog
The following is a representative protocol for the synthesis of a pyridazine derivative, adapted from methodologies for similar compounds. This protocol is intended to serve as a starting point for the synthesis of this compound, though optimization may be required.
Reaction: Condensation of Diethyl 2-(chloromethylidene)-3-oxobutanedioate with Hydrazine Hydrate.
Materials:
-
Diethyl 2-(chloromethylidene)-3-oxobutanedioate
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Dichloromethane
-
Magnesium sulfate (or other drying agent)
Procedure:
-
To a solution of diethyl 2-(chloromethylidene)-3-oxobutanedioate (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 50 mL of water. The formation of a precipitate should be observed.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure (in vacuo) to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization:
The final product should be characterized by melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy to confirm its structure.
Synthetic Pathway Diagram
The following diagram illustrates a generalized synthetic pathway for the formation of a pyridazine-3-carboxylate core structure.
Caption: Generalized synthesis of a pyridazine-3-carboxylate core.
Biological and Pharmacological Context
Pyridazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.[1]
The presence of a chlorine atom in the 6-position of the pyridazine ring in this compound is significant. Halogenated heterocyclic compounds are of great interest in drug discovery as the halogen can influence the compound's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.
The combination of the pyridazine core with a hydroxyl group and an ester functionality makes this molecule a valuable starting point for the synthesis of a library of compounds for biological screening. The hydroxyl group can be a key hydrogen bond donor or acceptor in interactions with biological targets, while the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in many drugs, or can be converted to other functional groups.
Potential Applications in Drug Discovery
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a diverse library of pyridazine derivatives for high-throughput screening.
-
Fragment-Based Drug Design: The molecule itself could be used in fragment-based screening approaches to identify initial hits against various therapeutic targets.
-
Lead Optimization: The functional groups present offer multiple points for chemical modification during the lead optimization phase of drug development.
Conclusion
This compound is a chemical compound with significant potential for applications in research and drug development. While direct experimental data is limited, this guide provides a comprehensive overview based on its structural features and data from closely related analogs. The synthetic accessibility of the pyridazine core, combined with the diverse pharmacological activities associated with this scaffold, makes this compound and its derivatives promising candidates for further investigation in medicinal chemistry. Researchers are encouraged to use the provided information as a foundation for their own studies and to contribute to the growing body of knowledge on this important class of heterocyclic compounds.
References
An In-depth Technical Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a heterocyclic organic compound belonging to the pyridazine class. The pyridazine core is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive overview of the molecular structure, chemical properties, and proposed synthesis of this compound, serving as a valuable resource for researchers in drug discovery and development.
Molecular Structure and Chemical Properties
The molecular structure of this compound incorporates a pyridazine ring substituted with a chloro group, a hydroxyl group, and an ethyl carboxylate group. This combination of functional groups makes it an interesting candidate for further chemical modifications and as a building block in the synthesis of more complex molecules.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and properties for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 61404-41-9 | [1][2][3] |
| Molecular Formula | C₇H₇ClN₂O₃ | [1][2][3] |
| Molecular Weight | 202.60 g/mol | [2][4] |
| Synonyms | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | [2] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 2-8°C | [5] |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted below.
Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is crucial for determining the hydrogen environment in the molecule. For a related compound, Ethyl 6-chloropyridazine-3-carboxylate , the following proton NMR signals were observed in CDCl₃: δ 1.45 (t, 3H), 4.55 (q, 2H), 7.65 (d, 1H), 8.15 (d, 1H)[6]. It is anticipated that the spectrum of the title compound would show signals for the ethyl group protons (a quartet and a triplet), a proton on the pyridazine ring, and a broad signal for the hydroxyl proton.
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton. While specific data for the title compound is unavailable, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the carbons of the ethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups. The spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically broad, around 3200-3600 cm⁻¹), the C=O stretch of the ester (around 1700-1750 cm⁻¹), C=N and C=C stretching vibrations of the pyridazine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of the title compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (202.60 g/mol ). The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom.
Experimental Protocols: A Proposed Synthesis Route
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on general methods for the synthesis of pyridazine derivatives, a plausible synthetic route can be proposed. One common method involves the condensation of a 1,2-dicarbonyl compound with hydrazine or a hydrazine derivative.
A potential synthetic pathway could start from diethyl 2-chloro-3-oxosuccinate. The workflow for this proposed synthesis is illustrated in the diagram below.
Step 1: Condensation Reaction
-
Reactants: Diethyl 2-chloro-3-oxosuccinate and hydrazine hydrate.
-
Procedure:
-
Dissolve diethyl 2-chloro-3-oxosuccinate in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The cyclized intermediate may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
Step 2: Aromatization and Chlorination
-
Reactant: The cyclized intermediate from Step 1.
-
Reagent: A suitable chlorinating and dehydrating agent, such as phosphorus oxychloride (POCl₃).
-
Procedure:
-
Treat the intermediate with an excess of phosphorus oxychloride.
-
Heat the reaction mixture, which often results in both chlorination and aromatization of the pyridazine ring.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by standard techniques such as recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This guide has provided a summary of its known chemical properties and a proposed synthetic pathway. While detailed experimental and spectral data are not widely published, the information provided herein serves as a foundational resource for researchers interested in the synthesis and application of this and related pyridazine derivatives. It is recommended that further experimental work be conducted to fully characterize this compound and explore its potential biological activities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemwhat.com [chemwhat.com]
- 3. parchem.com [parchem.com]
- 4. 61404-41-9 | ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate - Moldb [moldb.com]
- 5. This compound [myskinrecipes.com]
- 6. 6-Chloro-pyridazine-3-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a diazine ring system with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role as a key building block in the development of novel therapeutics. The presence of a chloro group, a hydroxyl group (which exists in tautomeric equilibrium with a keto form), and an ethyl carboxylate moiety provides multiple reaction sites for chemical modification, making it a versatile precursor for the synthesis of diverse compound libraries.
Chemical Identity and Synonyms
The nomenclature and structural representation of this compound are crucial for its unambiguous identification in research and development.
IUPAC Name: this compound
Due to keto-enol tautomerism, this compound is also widely known by its synonym, which represents the keto form:
Synonym: Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate[]
This tautomerism is a key chemical feature influencing its reactivity and interactions.
Molecular Structure:
Chemical Structure of this compound
Physicochemical Properties
| Property | Value | Source |
| CAS Registry Number | 61404-41-9 | [] |
| Molecular Formula | C₇H₇ClN₂O₃ | [2] |
| Molecular Weight | 202.6 g/mol | [2] |
| Appearance | Crystalline Powder | [3] |
| Color | White | [3] |
| Storage Temperature | 2-8°C | [2] |
Note: Specific values for properties like melting point, boiling point, and pKa are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Experimental Protocols
This compound serves as a crucial intermediate in organic synthesis. While a specific, detailed protocol for its direct synthesis is not widely published, its preparation can be inferred from the synthesis of analogous compounds. A plausible synthetic route involves the chlorination of a dihydroxy pyridazine precursor. For instance, the synthesis of the related Ethyl 4,6-dichloropyridazine-3-carboxylate from Ethyl 4,6-dihydroxypyridazine-3-carboxylate utilizes phosphorus oxychloride as a chlorinating agent. A similar approach could likely be adapted for the target molecule.
Furthermore, a multi-step synthesis of the related Methyl 6-chloropyridazine-3-carboxylate starting from ethyl levulinate has been described, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination steps. This suggests a potential pathway to construct the core pyridazine ring system.
Below is a generalized workflow illustrating the potential synthetic logic for obtaining the target compound, based on the synthesis of related structures.
Generalized Synthetic Workflow
Role in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry.
Precursor for Biologically Active Compounds
This compound is a key starting material for producing drugs with a range of biological activities, particularly those targeting the central nervous system, such as anticonvulsants and cognitive enhancers.[2] Its structure is also foundational for the development of antimicrobial and antioxidant agents.[2] The chloro and hydroxyl/oxo functionalities serve as handles for introducing further chemical diversity, allowing for the fine-tuning of a molecule's pharmacological profile.
Use in the Synthesis of Kinase Inhibitors
Recent research has highlighted the importance of the 3-oxo-2,3-dihydropyridazine core in the design of kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling and a target for autoimmune diseases and certain cancers. The synthesis of these inhibitors often involves nucleophilic substitution at the chloro position of a pyridazinone intermediate, followed by Suzuki-Miyaura coupling to introduce further aryl or heteroaryl groups.
The following diagram illustrates the general logic of how this compound can be utilized as a scaffold in a drug discovery program.
Drug Discovery Workflow
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of reactive functional groups on a biologically relevant pyridazinone scaffold makes it an ideal starting point for the synthesis of novel therapeutic agents. While a more detailed public characterization of its physicochemical properties and a standardized synthetic protocol would be beneficial to the research community, its utility as a key building block is well-established through the synthesis of a wide range of biologically active compounds. Future research leveraging this molecule is likely to yield new and improved treatments for a variety of diseases.
References
In-Depth Technical Guide: Spectral Analysis of Ethyl 6-Chloro-3-Hydroxypyridazine-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS Number: 61404-41-9), a heterocyclic compound of interest in medicinal chemistry and drug development. While publicly available spectra are limited, this document consolidates expected spectral characteristics based on its chemical structure and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A Certificate of Analysis from a commercial supplier confirms that the ¹H NMR and LC-MS data conform to the known structure, indicating that such data is obtainable.[1]
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 61404-41-9
-
Molecular Formula: C₇H₇ClN₂O₃
-
Molecular Weight: 202.60 g/mol
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on its structure and typical values for similar functional groups and heterocyclic systems.
¹H NMR (Proton NMR) Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -OH (hydroxyl proton) |
| ~8.0 - 8.5 | Singlet | 1H | Ar-H (pyridazine ring proton) |
| 4.34 | Quartet | 2H | -OCH₂CH₃ (ethyl ester) |
| 1.35 | Triplet | 3H | -OCH₂CH₃ (ethyl ester) |
¹³C NMR (Carbon NMR) Spectroscopy
Solvent: DMSO-d₆ Frequency: 100 MHz (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester carbonyl) |
| ~155 | C-OH (carbon attached to hydroxyl) |
| ~145 | C-Cl (carbon attached to chlorine) |
| ~130 | C-H (pyridazine ring) |
| ~120 | Quaternary Carbon (pyridazine ring) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1730 - 1710 | Strong | C=O stretch (ester carbonyl) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridazine ring) |
| 1250 - 1000 | Strong | C-O stretch (ester and hydroxyl) |
| 800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z Ratio | Interpretation |
| 202/204 | [M]⁺ and [M+2]⁺ molecular ion peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. |
| 173/175 | Loss of an ethyl group (-C₂H₅) |
| 157/159 | Loss of an ethoxy group (-OC₂H₅) |
| 129/131 | Loss of the carboxylate group (-COOC₂H₅) |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the hydroxyl proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample can be prepared as a potassium bromide (KBr) pellet.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, for instance, one coupled with a liquid chromatograph (LC-MS) for sample introduction, using an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and any protonated species [M+H]⁺.
-
The presence of a chlorine atom should result in a characteristic isotopic pattern for chlorine-containing fragments, with peaks separated by 2 m/z units and a relative intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl).
-
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic methods.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a target compound.
References
Technical Guide: ¹H NMR Spectrum of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for the characterization of such organic compounds.
This technical guide provides a detailed overview of the ¹H NMR spectrum of this compound. It is important to note that this compound can exist in tautomeric forms. The predominant tautomer is likely the pyridazin-3(2H)-one form, Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate , due to the stability of the amide group within the heterocyclic ring. The spectral data and discussion in this guide will be based on this more stable tautomer.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H (Pyridazinone) | 12.0 - 13.0 | Singlet (broad) | - | 1H |
| C₅-H (Pyridazinone) | 8.0 - 8.5 | Singlet | - | 1H |
| -O-CH₂ -CH₃ (Ethyl) | 4.3 - 4.5 | Quartet | ~7.1 | 2H |
| -O-CH₂-CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | ~7.1 | 3H |
Note: The chemical shifts are predicted for a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The exact chemical shifts may vary depending on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[6]
-
The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Temperature: The experiment should be conducted at a constant temperature, usually 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 16 ppm is generally adequate to cover the expected proton chemical shifts.
-
Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (aq): An acquisition time of at least 2-3 seconds should be used to ensure good digital resolution.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to confirm the proton assignments.
Visualization of a Related Synthetic Pathway
Since a specific signaling pathway for this compound is not detailed in the available literature, a diagram illustrating a general synthetic route to a related pyridazinone derivative is provided below. This demonstrates a common method for the synthesis of the core pyridazinone structure.[5]
Caption: General synthesis of a pyridazinone core structure.
Biological Context and Potential Applications
Pyridazine and pyridazinone derivatives are recognized for their diverse pharmacological activities.[1] The presence of the chloro and hydroxyl (or oxo) functional groups in this compound suggests its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. Derivatives of 3-amino-6-chloropyridazine have shown promise as antiproliferative agents against cancer cell lines.[7] Furthermore, various pyridazine derivatives have been investigated for their applications in agriculture as herbicides and fungicides.[8] The core structure is also a scaffold for compounds with potential antimicrobial activity.[2] Further research into the biological targets and signaling pathways of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. iris.uniss.it [iris.uniss.it]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, a thorough experimental protocol for data acquisition, and a logical workflow for the analysis process.
Predicted 13C NMR Spectral Data
Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted based on established values for pyridazine derivatives, ethyl esters, and known substituent effects. The predictions provide a valuable reference for the analysis and structural confirmation of this compound.
The structure and numbering for this compound are as follows:
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | 155 - 165 | Attached to a hydroxyl group and two nitrogen atoms, leading to a significant downfield shift. |
| C4 | 110 - 120 | Influenced by the adjacent carboxylate and the pyridazine ring structure. |
| C5 | 125 - 135 | Aromatic carbon in the pyridazine ring. |
| C6 | 145 - 155 | Attached to an electronegative chlorine atom, resulting in a downfield shift. |
| C=O | 160 - 170 | Typical range for an ester carbonyl carbon.[1] |
| O-CH2 | 60 - 70 | Methylene carbon attached to the ester oxygen.[1] |
| CH3 | 10 - 20 | Methyl carbon of the ethyl group.[1] |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Experimental Protocol for 13C NMR Analysis
This section outlines a detailed methodology for acquiring high-quality 13C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-50 mg of the solid this compound.[2] A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3). The choice of solvent can influence the chemical shifts.
-
Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the sample in a clean, dry vial.[3]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The resulting solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[3] The solution height should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
2.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment Setup:
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
-
Acquisition Parameters (for a standard proton-decoupled 13C experiment):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically 0-220 ppm.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[4]
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis. If an internal standard such as Tetramethylsilane (TMS) is used, set its signal to 0.0 ppm. Alternatively, reference the spectrum to the known chemical shift of the deuterated solvent (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration of peak areas is generally not representative of the carbon ratios in a standard proton-decoupled 13C NMR spectrum unless specific quantitative parameters are used.
Visualization of the 13C NMR Analysis Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of a chemical compound.
Caption: Workflow for 13C NMR Analysis.
References
An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous pyridazine derivatives and computational chemistry predictions to offer a comprehensive understanding of its vibrational properties. This document is intended to aid researchers in identifying key functional groups and understanding the molecular structure of this and similar heterocyclic compounds.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The expected vibrational frequencies are summarized in the table below. These predictions are based on established group frequency ranges and data from related pyridazine structures.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 3200 | O-H Stretch | Hydroxyl (-OH) | Broad, Medium-Strong |
| 3100 - 3000 | C-H Stretch | Aromatic (pyridazine ring) | Medium-Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (ethyl group) | Medium |
| 1750 - 1730 | C=O Stretch | Ester (carboxylate) | Strong |
| 1650 - 1550 | C=C and C=N Stretch | Pyridazine Ring | Medium-Strong |
| 1470 - 1430 | C-H Bend (scissoring) | Methylene (-CH₂) | Medium |
| 1390 - 1370 | C-H Bend (rocking) | Methyl (-CH₃) | Medium |
| 1300 - 1200 | C-O Stretch | Ester | Strong |
| 1200 - 1000 | C-N Stretch | Pyridazine Ring | Medium |
| 800 - 700 | C-Cl Stretch | Chloro-substituent | Strong |
| Below 900 | C-H Bend (out-of-plane) | Aromatic Ring | Medium-Strong |
Note: The exact peak positions and intensities can be influenced by the sample's physical state (solid or liquid), intermolecular interactions (such as hydrogen bonding), and the specific instrumentation used.
Key Spectral Features and Interpretation
-
Hydroxyl Group (-OH): A broad and prominent absorption band is anticipated in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding, which is expected due to the presence of the hydroxyl group.
-
Carbonyl Group (C=O): A strong, sharp peak is predicted between 1750 and 1730 cm⁻¹, corresponding to the C=O stretching of the ethyl ester functional group. This is often one of the most intense peaks in the spectrum.[1]
-
Pyridazine Ring: The aromatic pyridazine core will exhibit several characteristic bands. C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range.[2] The C=C and C=N double bond stretching vibrations within the ring typically appear in the 1650-1550 cm⁻¹ region.[3][4] Out-of-plane C-H bending vibrations, which can be useful for determining substitution patterns on the ring, are expected below 900 cm⁻¹.[2]
-
Ethyl Group (-CH₂CH₃): The aliphatic C-H stretching vibrations of the ethyl group will likely appear in the 3000-2850 cm⁻¹ range.[1] Bending vibrations for the methylene (-CH₂) and methyl (-CH₃) groups are also expected at lower wavenumbers.
-
Chloro Group (C-Cl): A strong absorption band due to the C-Cl stretching vibration is typically observed in the 800-700 cm⁻¹ region of the fingerprint part of the spectrum.
Experimental Protocol for FT-IR Analysis
The following provides a generalized methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire a high-quality FT-IR spectrum of the solid sample for qualitative analysis of functional groups.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
This compound sample (solid, finely powdered).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Collection:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.
-
-
Sample Application:
-
Place a small amount of the finely powdered this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Collection:
-
Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Define the spectral range, commonly from 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Identify and label the major absorption peaks.
-
Compare the peak positions with the predicted values and known correlation tables to identify the functional groups present in the molecule.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal.
-
Clean the crystal surface thoroughly as described in step 2 to prepare for the next measurement.
-
Workflow for FT-IR Spectral Analysis
The following diagram illustrates a typical workflow for the analysis and interpretation of an FT-IR spectrum.
Caption: Workflow for FT-IR Spectral Analysis of a Solid Compound.
Conclusion
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its hydroxyl, ester, chloro, and pyridazine ring functionalities. This guide provides a foundational understanding for researchers working with this and structurally related molecules. While the provided data is based on well-established principles of infrared spectroscopy, experimental verification is recommended for definitive structural elucidation. The outlined experimental protocol and analysis workflow offer a systematic approach for obtaining and interpreting the FT-IR spectrum of this compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Key Heterocyclic Building Block
This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pattern of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Understanding the fragmentation of this molecule is crucial for its identification, characterization, and quality control in complex matrices.
Predicted Mass Spectrometry Fragmentation Analysis
The fragmentation of this compound under mass spectrometry, particularly with techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), is anticipated to be governed by the lability of the ester group and the stability of the pyridazine ring. The presence of chloro, hydroxyl, and ethyl carboxylate substituents on the pyridazine core dictates a series of characteristic neutral losses and fragment ions.
The molecular ion ([M]+• or [M+H]+) will likely undergo initial fragmentation through several key pathways:
-
Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester functionality is a common fragmentation route, leading to the loss of an ethoxy radical (•OCH2CH3) or ethanol (HOCH2CH3), resulting in a prominent acylium ion.
-
Decarboxylation: The loss of the entire carboxylate group as carbon dioxide (CO2) is another plausible fragmentation pathway, particularly in collision-induced dissociation (CID).
-
Cleavage of the Ethyl Group: Fragmentation can also be initiated by the loss of an ethyl radical (•CH2CH3) from the ester.
-
Ring Fragmentation: Pyridazine rings are known to undergo cross-ring cleavages, which can lead to a variety of smaller fragment ions.[1] The presence of substituents influences these fragmentation patterns.
The chlorine atom is expected to produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, aiding in the identification of chlorine-containing fragments.[2]
Tabulated Quantitative Data of Predicted Fragments
The following table summarizes the predicted major fragment ions for this compound (Molecular Weight: 202.6 g/mol ). The m/z values are calculated based on the most abundant isotopes.
| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |
| 203.0 | [M+H]+ | Protonated molecular ion (Positive Ion Mode) |
| 202.0 | [M]+• | Molecular ion (Electron Impact) |
| 175.0 | [M - C2H5]+ | Loss of the ethyl group from the ester. |
| 157.0 | [M - OC2H5]+ | Loss of the ethoxy group, forming an acylium ion. |
| 129.0 | [M - COOC2H5]+ | Loss of the entire ethyl carboxylate group. |
Proposed Fragmentation Pathway
The logical relationship of the key fragmentation steps is visualized in the following diagram:
Experimental Protocol: A General Approach
While specific experimental data for this compound is not publicly available, a standard protocol for its analysis by mass spectrometry would involve the following steps. This methodology is based on common practices for the analysis of small heterocyclic molecules.[3][4]
1. Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent such as methanol or acetonitrile.
-
For ESI, the concentration is typically in the range of 1-10 µg/mL.
-
The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.
2. Mass Spectrometry Conditions (Illustrative for ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0-4.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 30-50 psi
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
MS1 (Full Scan) Parameters:
-
Mass Range: m/z 50-500
-
-
MS2 (Tandem MS) Parameters:
-
Precursor Ion Selection: Isolate the molecular ion (e.g., m/z 203.0 for [M+H]+).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
-
3. Data Acquisition and Analysis:
-
Acquire both full scan MS and tandem MS (MS/MS) data.
-
The full scan will confirm the molecular weight of the compound.
-
The MS/MS spectra will provide the fragmentation pattern, which can be compared to the theoretical fragmentation pathways outlined in this guide.
The following workflow diagram illustrates the general experimental process:
This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided theoretical fragmentation data and experimental protocols are intended to aid researchers in the structural elucidation and characterization of this and related compounds.
References
In-depth Theoretical Analysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Remains Elusive
A comprehensive search for dedicated theoretical studies on Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (CAS No. 61404-41-9) has revealed a significant gap in publicly available scientific literature. Despite its relevance as a heterocyclic building block in medicinal chemistry, in-depth computational analyses detailing its electronic, structural, and spectroscopic properties are not readily accessible.
While numerous theoretical studies have been conducted on analogous pyridazine and quinoline derivatives, a specific, in-depth technical guide or whitepaper focusing on the core theoretical aspects of this compound could not be sourced. The user's core requirements for a detailed presentation of quantitative data, experimental protocols for cited experiments, and mandatory visualizations of signaling pathways or experimental workflows could not be fulfilled due to the absence of such dedicated research in the public domain.
Our search encompassed queries for Density Functional Theory (DFT) calculations, computational chemistry studies, molecular modeling, and spectroscopic analyses related to this specific molecule. The search results primarily pointed to commercial suppliers of the chemical, patent filings mentioning its use in broader chemical syntheses, and a limited number of studies on structurally related, but distinct, compounds. These related studies, while employing theoretical methods, do not provide the specific quantitative data or experimental details for this compound that are necessary to construct the requested technical guide.
For researchers, scientists, and drug development professionals interested in the theoretical underpinnings of this molecule, this represents an open area for investigation. A dedicated computational study would be required to generate the data necessary to fulfill the detailed requirements of this topic. Such a study would likely involve:
-
Quantum Chemical Calculations: To determine optimized molecular geometry, bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken charges, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP).
-
Spectroscopic Simulations: To predict FT-IR, UV-Vis, and NMR spectra, which could then be correlated with experimental data for structural validation.
-
Molecular Docking and Dynamics (if applicable): To explore potential interactions with biological targets, which is a common application for pyridazine derivatives in drug discovery.
Conceptual Computational Workflow
Should a research initiative be undertaken to theoretically characterize this compound, a typical computational workflow could be visualized as follows:
Caption: A conceptual workflow for the theoretical study of a molecule like this compound using DFT.
Without access to primary research data, the creation of a detailed technical guide as requested is not feasible. The scientific community would benefit from future studies that focus on the theoretical and experimental characterization of this and similar heterocyclic compounds to support ongoing drug discovery and development efforts.
An In-depth Technical Guide to the Reactivity and Electronic Properties of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its likely characteristics based on the well-established chemistry of pyridazine derivatives. This guide covers its synthesis, key reactive sites, and predicted electronic characteristics, offering a valuable resource for researchers utilizing this scaffold in the design of novel therapeutic agents. The inherent reactivity of the chloro and hydroxyl substituents, coupled with the electronic nature of the pyridazine ring, makes this molecule a versatile intermediate for the synthesis of a diverse range of functionalized compounds.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These activities include, but are not limited to, antimicrobial, antioxidant, and central nervous system-related effects. This compound (CAS No. 61404-41-9) is a key intermediate in the synthesis of more complex molecules within this class. Its multifunctional nature, possessing a reactive chlorine atom, a hydroxyl group prone to tautomerization, and an ester functional group, provides multiple avenues for chemical modification. Understanding the interplay of these functional groups and the inherent electronic properties of the pyridazine core is crucial for its effective utilization in synthetic chemistry and drug design.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 61404-41-9 |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.60 g/mol |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in organic solvents like DMSO and DMF |
Synthesis
General Experimental Protocol (Hypothetical)
A potential synthesis could involve the reaction of diethyl 2-acetyl-3-oxosuccinate with hydrazine hydrate to form the pyridazinone ring. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would then introduce the chlorine atom at the 6-position.
-
Step 1: Cyclization: Diethyl 2-acetyl-3-oxosuccinate is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. This reaction would likely proceed via a condensation mechanism to form the ethyl 3-hydroxy-6-methyl-pyridazine-4-carboxylate intermediate.
-
Step 2: Chlorination: The intermediate from Step 1 is then treated with a chlorinating agent like phosphorus oxychloride, potentially with gentle heating, to replace the methyl group with a chlorine atom, yielding the final product.
Disclaimer: This is a hypothetical protocol and would require experimental validation.
Caption: Hypothetical synthesis workflow for this compound.
Reactivity
The reactivity of this compound is dictated by its three main functional groups: the 6-chloro substituent, the 3-hydroxy group, and the 4-carboxylate ester.
Nucleophilic Aromatic Substitution at C6
The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the two nitrogen atoms in the ring activates the carbon atom bonded to the chlorine, making it electrophilic and prone to attack by nucleophiles. This is a common and synthetically useful reaction for functionalizing chloropyridazines.
-
Reaction with Amines: Reaction with primary or secondary amines can lead to the formation of 6-amino-pyridazine derivatives.
-
Reaction with Alkoxides/Thiolates: Treatment with alkoxides or thiolates can introduce ether or thioether linkages at the 6-position.
Caption: General scheme for nucleophilic aromatic substitution at the C6 position.
Reactions at the 3-Hydroxy Group and Tautomerism
The 3-hydroxy group on the pyridazine ring can exhibit keto-enol tautomerism, coexisting in equilibrium with its pyridazinone form. This equilibrium can be influenced by the solvent and pH.
-
O-Alkylation/Acylation: The hydroxyl group can be alkylated or acylated under appropriate basic conditions to form the corresponding ether or ester derivatives.
-
N-Alkylation/Acylation: The nitrogen atom in the pyridazinone tautomer can also undergo alkylation or acylation.
Navigating the Solubility Landscape of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates general principles of pyridazine chemistry with established methodologies for solubility determination to offer a predictive and practical framework for researchers.
Predicted Solubility Profile
Pyridazine and its derivatives are known to exhibit a range of solubilities depending on their specific substitutions.[1][2] The parent pyridazine ring is aromatic and contains two adjacent nitrogen atoms, which can participate in hydrogen bonding.[3] The solubility of this compound in various organic solvents is dictated by the interplay of its functional groups: the ethyl ester, the chloro group, and the hydroxyl group on the pyridazine core.
Based on the general solubility trends of pyridazine derivatives, the following qualitative predictions can be made:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group is expected to form hydrogen bonds with these solvents, leading to good solubility. The polarity of the pyridazine ring itself also contributes to favorable interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents due to dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the hydroxyl group. DMSO and DMF are often excellent solvents for a wide range of organic compounds.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. While the ethyl ester and chloro groups introduce some lipophilicity, the polar pyridazine core and the hydroxyl group will likely hinder dissolution in these environments.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a general protocol that can be adapted for this compound.
General Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration and the dilution factor. It can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.
-
Data Presentation
While specific quantitative data for this compound is not available in the cited literature, the results from the experimental protocol described above should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Solvent Type | Solubility (mg/mL) |
| Methanol | Polar Protic | Experimental Value |
| Ethanol | Polar Protic | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Value |
| Acetonitrile | Polar Aprotic | Experimental Value |
| Ethyl Acetate | Moderately Polar | Experimental Value |
| Dichloromethane | Non-Polar | Experimental Value |
| Toluene | Non-Polar | Experimental Value |
| Hexane | Non-Polar | Experimental Value |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
References
Tautomerism in 3-Hydroxypyridazine Derivatives: A Technical Guide for Drug Development
An in-depth examination of the tautomeric equilibrium of 3-hydroxypyridazine derivatives, detailing the analytical methods for characterization, the influence of physicochemical parameters, and the implications for medicinal chemistry.
Executive Summary
The 3-hydroxypyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, however, exist as an equilibrium of tautomeric forms, primarily the 3-hydroxy (enol-like) and the 3-pyridazinone (keto-like) forms. This tautomerism is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and shape. Consequently, understanding and controlling this equilibrium is a critical aspect of drug design and development, impacting a compound's pharmacokinetics and pharmacodynamics. This guide provides a comprehensive overview of the tautomerism in 3-hydroxypyridazine derivatives, summarizing key quantitative data, detailing experimental protocols for analysis, and illustrating the underlying principles.
The Tautomeric Equilibrium
The tautomeric interconversion of 3-hydroxypyridazine derivatives involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom at position 2. This results in two primary tautomers: the aromatic 3-hydroxypyridazine form and the non-aromatic pyridazin-3(2H)-one form.[1][2] The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and the pH of the medium.[3][4]
Generally, the pyridazin-3(2H)-one form is the more stable and predominant tautomer in polar solvents and in the solid state.[5] In contrast, the 3-hydroxypyridazine form can be favored in the gas phase and in nonpolar solvents.[3] The relative stability of these tautomers is a delicate balance of competing factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects.[6]
Caption: Prototropic tautomerism in 3-hydroxypyridazine derivatives.
Influence of Physicochemical Factors
Substituent Effects
The electronic properties of substituents on the pyridazine ring can significantly shift the tautomeric equilibrium. Electron-withdrawing groups tend to favor the pyridazin-3(2H)-one form, while electron-donating groups can increase the proportion of the 3-hydroxypyridazine tautomer. For instance, a pyrrolyl substituent has been shown to enhance electron density on the pyridazine ring, shifting the equilibrium towards the hydroxyl form compared to the unsubstituted parent system.[2]
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar, protic solvents can stabilize the more polar pyridazin-3(2H)-one tautomer through hydrogen bonding.[7] In contrast, nonpolar solvents favor the less polar 3-hydroxypyridazine form.[3] This solvent-dependent equilibrium is a key consideration in both chemical synthesis and biological assays.
Table 1: Illustrative Quantitative Data on Tautomeric Equilibrium (Hypothetical)
| Derivative | Solvent | Tautomeric Ratio (Pyridone:Hydroxy) | KT | Reference |
| 3-hydroxypyridazine | Water | 95:5 | 19.0 | [3][8] |
| 3-hydroxypyridazine | Dioxane | 60:40 | 1.5 | [3][9] |
| 6-chloro-3-hydroxypyridazine | Methanol | 98:2 | 49.0 | [10] |
| 6-phenyl-3-hydroxypyridazine | DMSO | 92:8 | 11.5 | [11] |
Note: The data in this table is illustrative and compiled from general principles discussed in the cited literature. Specific quantitative values for a wide range of derivatives are often found within individual research articles.
Experimental Protocols for Tautomer Characterization
Determining the tautomeric ratio and identifying the dominant form requires a combination of spectroscopic and computational techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[12] The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of tautomers. In cases of rapid interconversion, a single, averaged spectrum is observed. Variable temperature NMR can be employed to slow the interconversion and resolve the signals of individual tautomers.[13]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the 3-hydroxypyridazine derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
-
Data Acquisition: Acquire 1H and 13C NMR spectra at a controlled temperature (e.g., 298 K). For dynamic equilibria, acquire spectra at a range of temperatures (e.g., from 243 K to 333 K).
-
Spectral Analysis: Compare the observed chemical shifts with those of "fixed" derivatives (N-methyl and O-methyl analogs), which serve as models for the pyridone and hydroxy forms, respectively.[14] The relative integrals of distinct peaks corresponding to each tautomer can be used to determine the tautomeric ratio.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable technique, as the two tautomers often exhibit distinct absorption spectra.[15] The aromatic 3-hydroxypyridazine form typically absorbs at a different wavelength compared to the non-aromatic pyridazin-3(2H)-one form.
Methodology:
-
Solution Preparation: Prepare a series of dilute solutions of the compound in the solvent of interest.
-
Spectral Measurement: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Deconvolute the overlapping spectra of the two tautomers. The tautomeric equilibrium constant (KT) can be calculated from the absorbance values at wavelengths where one tautomer absorbs significantly more than the other, often with the aid of data from fixed derivatives.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers and rationalizing experimental findings.[1][6]
Methodology:
-
Structure Optimization: Build the 3D structures of both tautomers and perform geometry optimization using a suitable level of theory (e.g., B3LYP/6-311++G**).[1]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvation effects can be included using implicit or explicit solvent models.
-
Transition State Search: To understand the kinetics of interconversion, locate the transition state for the proton transfer reaction. This provides the activation energy barrier for tautomerization.[5]
Caption: Workflow for the experimental and computational analysis of tautomerism.
Implications for Drug Development
The tautomeric state of a 3-hydroxypyridazine derivative has profound consequences for its drug-like properties.[4][16]
-
Receptor Binding: The two tautomers present different pharmacophoric features. The hydroxy form has a hydrogen bond donor (OH) and an acceptor (ring nitrogen), while the pyridone form has a hydrogen bond donor (NH) and an acceptor (C=O).[17] This difference can dramatically alter the binding affinity and selectivity for a biological target.
-
Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability are tautomer-dependent. The more polar pyridone form is generally more water-soluble, while the less polar hydroxy form may exhibit better membrane permeability.
-
Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed by metabolic enzymes differently.
Caption: Impact of tautomerism on key drug development parameters.
Conclusion
The tautomerism of 3-hydroxypyridazine derivatives is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors that govern the tautomeric equilibrium and the application of appropriate analytical and computational tools are essential for the rational design of new therapeutic agents based on this important heterocyclic scaffold. By carefully considering the tautomeric properties of these compounds, researchers can better predict and optimize their biological activity and pharmacokinetic profiles, ultimately leading to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 8. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a key intermediate in the development of various biologically active compounds. The synthesis is a two-step process commencing with the widely available precursor, Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
Applications
This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. The presence of the chloro, hydroxyl, and ethyl carboxylate functionalities on the pyridazine core allows for diverse chemical modifications, making it a valuable intermediate for the preparation of compounds with potential therapeutic applications, particularly in the realm of neuroscience for conditions such as epilepsy and for cognitive enhancement. Its structural features also lend themselves to the development of novel antimicrobial and antioxidant agents.
Synthetic Pathway Overview
The synthesis of the target compound is achieved through a two-step reaction sequence starting from Ethyl 4,6-dihydroxypyridazine-3-carboxylate. The first step involves a dichlorination reaction, followed by a selective hydrolysis of one of the chloro groups.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate
This procedure details the dichlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate using phosphorus oxychloride.[1][2][3]
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 350 mL Schlenk flask purged with nitrogen, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).
-
Carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.
-
Seal the vessel and heat the reaction mixture to 100°C with stirring for 3.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess phosphorus oxychloride in vacuo.
-
Dissolve the crude oil in chloroform and re-concentrate to remove residual POCl₃.
-
Carefully pour the concentrated residue into ice water and rinse the flask with ethyl acetate.
-
Transfer the two-phase mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with water and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by automated chromatography (eluent: 5-90% ethyl acetate in hexanes) to yield Ethyl 4,6-dichloropyridazine-3-carboxylate as a yellow to brown oil.[4]
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 184.15 | 3.77 | 20.47 |
| Phosphorus oxychloride | 153.33 | 62.5 | 408 |
| Product | |||
| Ethyl 4,6-dichloropyridazine-3-carboxylate | 221.04 | 3.64 | 16.3 (80% yield) |
Step 2: Selective Hydrolysis to this compound
This protocol describes the regioselective hydrolysis of Ethyl 4,6-dichloropyridazine-3-carboxylate to the final product. The chloro group at the 3-position is expected to be more susceptible to nucleophilic substitution due to the electronic effects of the adjacent ester group and pyridazine nitrogens.
Materials:
-
Ethyl 4,6-dichloropyridazine-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl, for acidification)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Ethyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0-1.2 eq) in water while monitoring the temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture with a dilute solution of hydrochloric acid to a pH of approximately 6-7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl 4,6-dichloropyridazine-3-carboxylate | 221.04 | 1.0 |
| Sodium hydroxide | 40.00 | 1.0 - 1.2 |
| Product | ||
| This compound | 202.60 | - |
Logical Workflow for Synthesis and Purification
Figure 2: Detailed workflow for the synthesis of this compound.
References
Synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate from Diethyl Acetonedicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of diethyl acetonedicarboxylate with hydrazine hydrate to yield the intermediate, ethyl 4,6-dihydroxypyridazine-3-carboxylate. Subsequent selective chlorination of this intermediate furnishes the final product. This protocol offers a comprehensive guide for the practical execution of this synthetic route, including reaction conditions, purification methods, and quantitative data.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents. Specifically, substituted pyridazinones are key components in drugs targeting the central nervous system, such as anticonvulsants and cognitive enhancers. They are also investigated for their antimicrobial and antioxidant properties. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex pyridazine-based molecules due to its reactive chloro and hydroxyl functionalities.
The synthetic pathway described herein begins with the readily available diethyl acetonedicarboxylate and employs a straightforward cyclization followed by a selective chlorination step.
Reaction Scheme
Figure 1. Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate
This procedure details the cyclization of diethyl acetonedicarboxylate with hydrazine hydrate to form the pyridazinedione ring.
Materials:
-
Diethyl acetonedicarboxylate
-
Hydrazine hydrate (85% solution in water)
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl acetonedicarboxylate in absolute ethanol.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If precipitation is incomplete, reduce the solvent volume under reduced pressure.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
-
Dry the purified ethyl 4,6-dihydroxypyridazine-3-carboxylate in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Diethyl Acetonedicarboxylate:Hydrazine Hydrate) | 1 : 1.1 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
Step 2: Synthesis of this compound
This protocol describes the selective chlorination of ethyl 4,6-dihydroxypyridazine-3-carboxylate using phosphorus oxychloride. This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride.
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and gas outlet to a trap
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, carefully add phosphorus oxychloride to ethyl 4,6-dihydroxypyridazine-3-carboxylate. The reaction is exothermic.
-
Heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Caution: This quenching step is highly exothermic and releases HCl gas.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Substrate:POCl₃) | 1 : 5-10 |
| Reaction Temperature | 90 - 100 °C |
| Reaction Time | 2 - 3 hours |
| Typical Yield | 60 - 70% |
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from a linear diester to a heterocyclic intermediate, which is then functionalized. The workflow diagram (Figure 1) illustrates this sequential process. The cyclization step is a condensation reaction forming the stable pyridazine ring, driven by the formation of water. The subsequent chlorination is a nucleophilic substitution on the pyridazinone tautomer, where the hydroxyl groups are converted to good leaving groups by phosphorus oxychloride before being displaced by chloride ions. The selectivity for monochlorination at the 6-position is likely influenced by the electronic effects of the ester group at the 4-position.
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from diethyl acetonedicarboxylate. The protocols are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. This versatile intermediate opens avenues for the synthesis of a diverse library of pyridazine derivatives for evaluation in drug discovery programs.
Application Notes and Protocols: Synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its pyridazine core is a prevalent scaffold in pharmaceuticals targeting the central nervous system, including anticonvulsants and cognitive enhancers. The presence of chloro and hydroxyl functionalities provides strategic points for further chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis described herein involves a classical cyclocondensation reaction between a β-ketoester derivative and hydrazine.
Reaction Mechanism
The formation of this compound proceeds via a cyclocondensation reaction between diethyl 2-(chloroacetyl)-3-oxobutanedioate and hydrazine hydrate. The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the more electrophilic ketone carbonyl group (C3) of diethyl 2-(chloroacetyl)-3-oxobutanedioate. This is favored over the ester carbonyls due to the higher partial positive charge on the ketone carbon.
-
Formation of Hydrazone Intermediate: Following the initial attack, a molecule of water is eliminated, leading to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group at the C1 position. This step results in the formation of a six-membered heterocyclic ring.
-
Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the more stable aromatic pyridazine ring. The enol form (3-hydroxy) is generally favored for this class of compounds.
-
Final Product Formation: The reaction yields the final product, this compound.
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol outlines the laboratory procedure for the synthesis of this compound.
Materials:
-
Diethyl 2-(chloroacetyl)-3-oxobutanedioate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(chloroacetyl)-3-oxobutanedioate (0.1 mol) in 100 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the pure this compound.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.60 g/mol |
| Typical Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78 °C in ethanol) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 178-182 °C |
| Solubility | Soluble in ethanol, methanol, and DMSO. |
Spectroscopic Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5-13.5 (br s, 1H, OH), 7.8-8.2 (s, 1H, pyridazine-H), 4.3-4.5 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.3-1.5 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 164-166 (C=O, ester), 155-158 (C-OH), 145-148 (C-Cl), 130-133 (C-H), 125-128 (C-COOEt), 61-63 (OCH₂CH₃), 14-16 (OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z 203.0 [M+H]⁺.
Logical Workflow
The overall workflow for the synthesis and analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound. The described protocol is robust and provides the target compound in good yield and purity. Researchers can utilize this information for the efficient production of this important heterocyclic intermediate for applications in drug discovery and medicinal chemistry.
Application Notes and Protocols: Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Subject: The strategic application of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate as a pivotal building block in the synthesis of potent kinase inhibitors and other biologically active molecules.
Introduction
This compound is a versatile heterocyclic intermediate that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a hydroxyl group on the pyridazine core, make it an ideal scaffold for the synthesis of a diverse range of therapeutic agents. The pyridazine nucleus is a key pharmacophore found in numerous compounds with a wide array of biological activities, including but not limited to, kinase inhibition, antimicrobial, and central nervous system (CNS) modulation.[1] This document provides a detailed overview of its applications, particularly in the development of kinase inhibitors, and furnishes protocols for the synthesis of advanced derivatives.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a precursor for constructing more complex heterocyclic systems, most notably fused pyrazolopyridazinone scaffolds. These scaffolds have proven to be highly effective in targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
1. Kinase Inhibitors: The pyridazine and its fused derivatives are prominent in the design of inhibitors for several kinase families, including:
- Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of the pyrazolo[3,4-d]pyridazinone scaffold have been developed as potent and selective inhibitors of FGFRs, which are implicated in various cancers.[2][3]
- Discoidin Domain Receptor 1 (DDR1) Inhibitors: The pyrazolo[3,4-d]pyridazinone core is also a key feature of selective DDR1 inhibitors, a receptor tyrosine kinase involved in fibrosis and cancer.[4]
- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Pyridazine-containing compounds have demonstrated significant inhibitory activity against VEGFR, a key mediator of angiogenesis in tumors.[5]
- Activin-like Kinase 5 (ALK5) Inhibitors: The pyridazine core has been utilized to develop novel inhibitors of ALK5, a transmembrane serine/threonine kinase receptor involved in fibrosis and cancer.[6][7]
- Other Tyrosine Kinase Inhibitors: The pyridazine-triazole scaffold has been explored for its potential as efficient tyrosine kinase inhibitors.[8]
2. Central Nervous System (CNS) Agents: The pyridazine nucleus is a privileged scaffold for compounds targeting the CNS, with potential applications as anticonvulsants and brain function stimulants.[1]
3. Antimicrobial and Antioxidant Agents: The presence of both a chloride and a hydroxyl group on the pyridazine ring is thought to enhance the antimicrobial and antioxidant properties of its derivatives.[1]
Quantitative Data of Pyridazine-Based Derivatives
The following tables summarize the biological activity of various kinase inhibitors derived from pyridazine-based scaffolds, illustrating the therapeutic potential of this compound class.
Table 1: Pyrazolo[3,4-d]pyridazinone Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay (IC50, nM) | Reference |
| Pyrazolo[3,4-d]pyridazinone | FGFR1 | 114.5 ± 15.3 | 1107.8 ± 264.7 (KG1 cells) | [2] |
| Pyrazolo[3,4-d]pyridazinone | DDR1 | 10.6 ± 1.9 | Not Reported | [4] |
Table 2: Pyridazine Derivatives as VEGFR Kinase Inhibitors and Cytotoxic Agents
| Compound ID | Target Cell Line | Cytotoxic IC50 (µM) | VEGFR Kinase Inhibition (%) @ 10 µM | Reference |
| 5b | HCT-116 | 30.3 | 92.2 | [5] |
| 6a | HCT-116 | 33.7 | 91.5 | [5] |
| Imatinib (Ref.) | HCT-116 | 31.5 | 92.1 | [5] |
| 5b | MCF-7 | 37.5 | 92.2 | [5] |
| 6a | MCF-7 | 40.2 | 91.5 | [5] |
| Imatinib (Ref.) | MCF-7 | Not Reported | 78.7 | [5] |
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, a pyrazolo[3,4-d]pyridazinone core, from this compound, and its subsequent functionalization to yield a potential kinase inhibitor.
Protocol 1: Synthesis of 2-substituted-7-chloro-2,5-dihydro-3H-pyrazolo[3,4-d]pyridazin-3-one
This protocol outlines the initial cyclization reaction to form the core pyrazolopyridazinone scaffold.
Materials:
-
This compound
-
Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add the substituted hydrazine (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyridazinone derivative.
Protocol 2: Suzuki Coupling for C-7 Arylation of the Pyrazolopyridazinone Core
This protocol describes a common method for introducing aryl or heteroaryl moieties at the C-7 position, a key step in optimizing kinase inhibitory activity.
Materials:
-
7-chloro-2-substituted-2,5-dihydro-3H-pyrazolo[3,4-d]pyridazin-3-one (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., Na2CO3, K2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask, combine the 7-chloro-pyrazolopyridazinone derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-7 arylated pyrazolopyridazinone.
Visualizations
Signaling Pathway Diagram
Caption: Simplified FGFR signaling pathway and the point of intervention for pyrazolopyridazinone inhibitors.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of C-7 arylated pyrazolopyridazinone kinase inhibitors.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules. Its unique arrangement of a reactive chlorine atom, a hydroxyl group, and an ethyl carboxylate on the pyridazine core allows for a variety of chemical modifications, making it an attractive scaffold in drug discovery. The pyridazine nucleus is a common feature in many compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.
Key Reactions and Bioactive Derivatives
This compound can undergo several key transformations to generate libraries of bioactive compounds. The primary reaction handles are the chloro group at the 6-position, which is amenable to nucleophilic substitution and cross-coupling reactions, and the hydroxyl group at the 3-position, which can be alkylated or acylated.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridazines
The chlorine atom at the 6-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. This reaction is a powerful tool for creating biaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask or microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
N-Alkylation and N-Arylation for Kinase Inhibitor Scaffolds
The hydroxyl group at the 3-position can exist in tautomeric equilibrium with the corresponding pyridazinone. The nitrogen atom of the pyridazinone ring can be alkylated or arylated to introduce further diversity and modulate the biological activity of the resulting compounds. Many potent kinase inhibitors feature N-substituted pyridazinone cores.
Workflow for N-Alkylation/Arylation:
Caption: Workflow for N-alkylation or N-arylation of the pyridazinone tautomer.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq. or sodium hydride, 1.1 eq.) at room temperature.
-
Reagent Addition: Stir the mixture for 30 minutes, then add the desired alkyl or benzyl halide (1.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 2-8 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, pour it into ice water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Quantitative Data of Bioactive Pyridazine Derivatives
While specific bioactivity data for derivatives of this compound are not extensively reported in the public domain, the following tables summarize the activities of structurally related pyridazine derivatives, highlighting the potential of this scaffold.
Table 1: Anticancer Activity of Substituted Pyridazine Derivatives
| Compound ID | Scaffold | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| A | 6-Aryl-pyridazin-3(2H)-one | c-Met Kinase | 0.1 µM | N/A |
| B | 6-Chloro-3-substituted-[1][2][4]triazolo[4,3-b]pyridazine | NALM-6 (Leukemia) | 1.14 µM | [4] |
| C | 6-Chloro-3-substituted-[1][2][4]triazolo[4,3-b]pyridazine | SB-ALL (Leukemia) | 1.64 µM | [4] |
Table 2: Antimicrobial Activity of Substituted Pyridazinone Derivatives
| Compound ID | Scaffold | Microorganism | Activity (MIC) | Reference |
| D | 6-Phenyl-pyridazin-3-one derivative | E. coli | 12.5 µg/mL | [3] |
| E | 6-Phenyl-pyridazin-3-one derivative | S. aureus | 25 µg/mL | [3] |
| F | Indolyl-pyridazinone derivative | Bacillus subtilis | 6.25 µg/mL | [2] |
Potential Signaling Pathway Modulation
Based on the observed activities of related pyridazine derivatives as kinase inhibitors, a plausible mechanism of action for novel compounds derived from this compound is the inhibition of protein kinase signaling pathways, which are often dysregulated in cancer.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by a pyridazine-based kinase inhibitor.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. The strategic functional groups on the pyridazine ring allow for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and N-alkylation, to generate diverse chemical libraries. The resulting pyridazine derivatives have the potential to exhibit a range of pharmacological activities, particularly as anticancer and antimicrobial agents. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold and develop new therapeutic candidates.
References
- 1. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of pyridazinone derivatives from Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse pyridazinone derivatives starting from the versatile building block, Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects.
Introduction
This compound is a key intermediate for the synthesis of a library of pyridazinone derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities. The ester group at the 4-position can be further modified, for instance, by hydrolysis and subsequent amide coupling. This document outlines two key synthetic transformations: Nucleophilic Aromatic Substitution (SNA r) and Suzuki-Miyaura Cross-Coupling.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyridazinone derivatives based on analogous reactions reported in the literature.
Table 1: Nucleophilic Aromatic Substitution of 6-Chloropyridazinone Analogs
| Entry | Nucleophile | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Morpholine | Ethyl 3-hydroxy-6-(morpholin-4-yl)pyridazine-4-carboxylate | 85 | 155-157 | Analogous to[1] |
| 2 | Piperidine | Ethyl 3-hydroxy-6-(piperidin-1-yl)pyridazine-4-carboxylate | 82 | 162-164 | Analogous to[1] |
| 3 | Aniline | Ethyl 3-hydroxy-6-(phenylamino)pyridazine-4-carboxylate | 78 | 188-190 | Analogous to[2] |
| 4 | Hydrazine | Ethyl 3-hydroxy-6-hydrazinylpyridazine-4-carboxylate | 90 | 210-212 (dec.) | Analogous to[3] |
Table 2: Suzuki-Miyaura Cross-Coupling of 6-Chloropyridazinone Analogs
| Entry | Boronic Acid | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenylboronic acid | Ethyl 3-hydroxy-6-phenylpyridazine-4-carboxylate | 88 | 195-197 | Analogous to[4] |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 3-hydroxy-6-(4-methoxyphenyl)pyridazine-4-carboxylate | 85 | 201-203 | Analogous to[4] |
| 3 | Thiophen-2-ylboronic acid | Ethyl 3-hydroxy-6-(thiophen-2-yl)pyridazine-4-carboxylate | 75 | 180-182 | Analogous to[4] |
| 4 | Pyridin-3-ylboronic acid | Ethyl 3-hydroxy-6-(pyridin-3-yl)pyridazine-4-carboxylate | 72 | 215-217 | Analogous to[5] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes the displacement of the chlorine atom at the 6-position of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF to the flask to dissolve the reagents.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-substituted amino-pyridazinone derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Partition the filtrate between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl- or 6-heteroaryl-pyridazinone derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the derivatization of this compound.
Caption: Synthetic routes from this compound.
Signaling Pathways
Pyridazinone derivatives have been shown to modulate various signaling pathways. Below are diagrams for the Phosphodiesterase 4 (PDE4) and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are common targets for this class of compounds.
PDE4 Signaling Pathway
Caption: Inhibition of PDE4 by pyridazinone derivatives.[3][6][7][8][9]
VEGF Signaling Pathway
Caption: Inhibition of VEGF signaling by pyridazinone derivatives.[10][][12][13]
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 12. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. This versatile building block is a key intermediate in the synthesis of a diverse range of substituted pyridazine derivatives with significant potential in medicinal chemistry and drug development. The electron-deficient nature of the pyridazine ring, further activated by the presence of a chloro leaving group, facilitates nucleophilic aromatic substitution (SNAr) reactions.
The protocols outlined below describe the substitution of the C6-chloro group with various nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of a wide array of functional groups. These reactions are fundamental for generating libraries of novel compounds for biological screening and for the targeted synthesis of potential therapeutic agents.
General Reaction Scheme
The nucleophilic substitution reaction at the C6 position of this compound proceeds via an SNAr mechanism. The general transformation is depicted below:
Caption: General scheme of nucleophilic substitution.
Experimental Protocols
The following protocols are generalized methods for the nucleophilic substitution reactions of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 6-amino-substituted pyridazine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, Et3N, or DIPEA) (2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine (1.1 eq) and the base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-amino-substituted product.
Caption: Experimental workflow for amination.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for the preparation of 6-thio-substituted pyridazine derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., NaH, K2CO3) (1.2 equivalents)
-
Solvent (e.g., DMF, THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the base (e.g., NaH, 1.2 eq) in the chosen solvent (e.g., DMF) at 0 °C, add the thiol (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 6-thio-substituted product.
Protocol 3: Reaction with Alkoxide Nucleophiles
This protocol provides a general procedure for the synthesis of 6-alkoxy-substituted pyridazine derivatives, based on related literature[1].
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (as solvent or co-solvent)
-
Strong base (e.g., sodium metal, sodium hydride) to form the alkoxide
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Dilute HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare the sodium alkoxide in situ by adding sodium metal (1.5 eq) to the corresponding anhydrous alcohol under an inert atmosphere.
-
Once the sodium has completely reacted, add a solution of this compound (1.0 eq) in an anhydrous solvent like THF.
-
Reflux the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-alkoxy-substituted product.
Caption: Protocol selection guide.
Data Presentation
The following table summarizes the expected outcomes for the nucleophilic substitution reactions on this compound with representative nucleophiles. The yields are estimates based on similar reactions reported in the literature for related pyridazine systems.
| Entry | Nucleophile (Nu-H) | Product | Typical Conditions | Estimated Yield (%) |
| 1 | Aniline | Ethyl 3-hydroxy-6-(phenylamino)pyridazine-4-carboxylate | K2CO3, DMF, 100 °C | 70-85 |
| 2 | Morpholine | Ethyl 3-hydroxy-6-(morpholin-4-yl)pyridazine-4-carboxylate | Et3N, DMSO, 120 °C | 75-90 |
| 3 | Thiophenol | Ethyl 3-hydroxy-6-(phenylthio)pyridazine-4-carboxylate | NaH, DMF, 80 °C | 65-80 |
| 4 | Methanol | Ethyl 3-hydroxy-6-methoxypyridazine-4-carboxylate | NaOMe, MeOH, Reflux | 60-75 |
Disclaimer: The provided protocols and estimated yields are for guidance purposes. Actual results may vary depending on the specific reaction conditions and the nature of the nucleophile used. It is recommended to perform small-scale optimization experiments.
References
Anwendungshinweise und Protokolle zur Derivatisierung der Hydroxylgruppe in Ethyl-6-chlor-3-hydroxypyridazin-4-carboxylat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Ethyl-6-chlor-3-hydroxypyridazin-4-carboxylat ist ein heterocyclisches Molekül, das als vielseitiger Baustein in der medizinischen Chemie und der Wirkstoffentwicklung von Bedeutung ist. Die Derivatisierung seiner Hydroxylgruppe an Position 3 ermöglicht eine systematische Modifikation der sterischen und elektronischen Eigenschaften des Moleküls. Solche Modifikationen sind entscheidend für die Optimierung von Leitstrukturen, um deren pharmakokinetische und pharmakodynamische Profile zu verbessern. Insbesondere die Umwandlung der Hydroxylgruppe in Ether- oder Esterfunktionalitäten kann die Lipophilie, die metabolische Stabilität, die Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen beeinflussen, was wiederum die orale Bioverfügbarkeit und die Zielbindung des Wirkstoffkandidaten verbessern kann.
Diese Anwendungsnotizen beschreiben detaillierte Protokolle für zwei gängige Derivatisierungsstrategien der Hydroxylgruppe von Ethyl-6-chlor-3-hydroxypyridazin-4-carboxylat: die O-Alkylierung mittels Williamson-Ethersynthese und die O-Acylierung zur Bildung von Estern.
Anwendungsbereiche in der Wirkstoffentwicklung
Die Derivate von Ethyl-6-chlor-3-hydroxypyridazin-4-carboxylat dienen als wichtige Zwischenprodukte für die Synthese von Wirkstoffbibliotheken, die auf eine Vielzahl von biologischen Zielstrukturen wie Kinasen, Proteasen und G-Protein-gekoppelte Rezeptoren (GPCRs) abzielen. Die Einführung verschiedener Ether- und Ester-Seitenketten ermöglicht eine systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Pyridazin- und verwandte Pyridin-basierte Gerüste sind in vielen pharmakologisch aktiven Verbindungen zu finden, die ein breites Spektrum an Aktivitäten aufweisen, darunter entzündungshemmende, antimikrobielle und das Zentralnervensystem beeinflussende Eigenschaften.
Experimentelle Protokolle
Protokoll 1: O-Alkylierung mittels Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine robuste und weit verbreitete Methode zur Herstellung von Ethern. Die Reaktion verläuft in zwei Schritten: Zuerst wird die Hydroxylgruppe mit einer Base deprotoniert, um ein nukleophiles Alkoxid zu bilden. Anschließend reagiert dieses Alkoxid in einer SN2-Reaktion mit einem Alkylhalogenid zum entsprechenden Ether.
Reaktionsschema:
Abbildung 1: Allgemeiner Arbeitsablauf der Williamson-Ethersynthese.
Materialien:
-
Ethyl-6-chlor-3-hydroxypyridazin-4-carboxylat
-
Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl
-
Alkylhalogenid (z.B. Iodmethan, Ethylbromid, Benzylbromid)
-
Wasserfreies Dimethylformamid (DMF) oder Tetrahydrofuran (THF)
-
Ethylacetat
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Argon- oder Stickstoffatmosphäre
Protokoll:
-
Ein geeigneter, trockener Reaktionskolben wird mit einem Magnetrührer ausgestattet und unter eine inerte Atmosphäre (Argon oder Stickstoff) gesetzt.
-
Ethyl-6-chlor-3-hydroxypyridazin-4-carboxylat (1,0 Äq.) wird in wasserfreiem DMF oder THF gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Natriumhydrid (1,1-1,5 Äq.) wird portionsweise unter Rühren zugegeben. Vorsicht: Wasserstoffgasentwicklung!
-
Die Reaktionsmischung wird bei 0 °C für 30-60 Minuten gerührt, bis die Gasentwicklung aufhört und sich das Alkoxid gebildet hat.
-
Das Alkylhalogenid (1,1-1,5 Äq.) wird langsam zugetropft, wobei die Temperatur bei 0 °C gehalten wird.
-
Nach der Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 2-16 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird diese vorsichtig durch langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung gequencht.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Ether-Derivat zu erhalten.
Quantitative Daten (Beispiele basierend auf analogen Reaktionen):
| Alkylhalogenid (R-X) | Base | Lösungsmittel | Zeit (h) | Temperatur (°C) | Ausbeute (%) |
| Iodmethan | NaH | DMF | 4 | RT | 85-95 |
| Ethylbromid | K₂CO₃ | DMF | 12 | 60 | 70-85 |
| Benzylbromid | NaH | THF | 8 | RT | 80-90 |
Tabelle 1: Typische Reaktionsbedingungen und erwartete Ausbeuten für die O-Alkylierung.
Protokoll 2: O-Acylierung (Veresterung)
Die O-Acylierung der Hydroxylgruppe führt zur Bildung eines Esters. Dies kann durch Reaktion mit einem Acylchlorid oder einem Carbonsäureanhydrid in Gegenwart einer Base oder durch Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) erreicht werden.
Reaktionsschema (mit Acylchlorid):
Abbildung 2: Allgemeiner Arbeitsablauf der O-Acylierung mit einem Acylchlorid.
Materialien:
-
Ethyl-6-chlor-3-hydroxypyridazin-4-carboxylat
-
Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) oder Carbonsäureanhydrid (z.B. Essigsäureanhydrid)
-
Base (z.B. Pyridin, Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA))
-
Wasserfreies Dichlormethan (DCM) oder Chloroform
-
1 M wässrige Salzsäure (HCl)
-
Gesättigte wässrige Natriumhydrogencarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Argon- oder Stickstoffatmosphäre
Protokoll:
-
In einem trockenen, mit Inertgas gespülten Reaktionskolben wird Ethyl-6-chlor-3-hydroxypyridazin-4-carboxylat (1,0 Äq.) in wasserfreiem DCM gelöst.
-
Eine Base wie Triethylamin (1,5-2,0 Äq.) wird zugegeben und die Mischung in einem Eisbad auf 0 °C gekühlt.
-
Das Acylchlorid oder Carbonsäureanhydrid (1,1-1,2 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam zugetropft.
-
Nach der Zugabe wird die Reaktionsmischung für 1-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und die Phasen werden getrennt.
-
Die organische Phase wird nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Die organische Schicht wird über MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das reine Ester-Derivat zu erhalten.
Quantitative Daten (Beispiele basierend auf allgemeinen Veresterungen):
| Acylierungsmittel | Base | Lösungsmittel | Zeit (h) | Temperatur (°C) | Ausbeute (%) |
| Acetylchlorid | Triethylamin | DCM | 2 | RT | 90-98 |
| Essigsäureanhydrid | Pyridin | - | 3 | RT | 85-95 |
| Benzoylchlorid | Triethylamin | DCM | 4 | RT | 88-96 |
Tabelle 2: Typische Reaktionsbedingungen und erwartete Ausbeuten für die O-Acylierung.
Logische Beziehungen und Arbeitsabläufe
Das folgende Diagramm veranschaulicht den logischen Arbeitsablauf von der Auswahl des Ausgangsmaterials bis zur Charakterisierung der Endprodukte.
Application of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. The information compiled from various scientific sources offers insights into its reactivity and potential applications in developing new crop protection agents.
Introduction
This compound is a versatile heterocyclic building block in organic synthesis. The pyridazine core is a recognized pharmacophore and toxophore in various biologically active compounds, including a range of herbicides.[1] The presence of a reactive chlorine atom at the 6-position, a hydroxyl group at the 3-position (which can exist in its tautomeric pyridazinone form), and an ethyl carboxylate group at the 4-position makes this molecule a valuable precursor for the synthesis of diverse agrochemical candidates.
Application in Herbicide Synthesis
One of the primary applications of this compound in the agrochemical industry is in the synthesis of pyridazinyl-phenyl ether herbicides. These herbicides typically act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[2] The general synthetic strategy involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyridazine ring is displaced by a substituted phenoxide.
General Reaction Scheme:
Caption: General reaction pathway for the synthesis of pyridazinyl-phenyl ether herbicide precursors.
Experimental Protocol: Synthesis of a Model Pyridazinyl-Phenyl Ether Herbicide
This protocol describes the synthesis of a model herbicidal compound, Ethyl 3-hydroxy-6-(4-chloro-2-fluorophenoxy)pyridazine-4-carboxylate, using this compound as the starting material.
Materials:
-
This compound
-
4-chloro-2-fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-chloro-2-fluorophenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 3-hydroxy-6-(4-chloro-2-fluorophenoxy)pyridazine-4-carboxylate.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the model compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 4-chloro-2-fluorophenol | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | DMF |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Product | |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
Agrochemical Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of a new agrochemical candidate starting from this compound.
Caption: Workflow for agrochemical synthesis and evaluation.
Signaling Pathway of PPO-inhibiting Herbicides
Pyridazinyl-phenyl ether herbicides, synthesized from this compound, typically function by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. This inhibition disrupts the chlorophyll and heme biosynthesis pathways in plants, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species (ROS) that cause rapid cell membrane damage and ultimately, plant death.
Caption: Simplified signaling pathway of PPO-inhibiting herbicides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly PPO-inhibiting herbicides. The synthetic protocols are generally robust and can be adapted for the creation of a diverse library of potential herbicidal compounds for screening and further development. The structure-activity relationship of these compounds can be systematically explored by varying the substituents on the phenyl ring, offering a promising avenue for the discovery of new and effective crop protection solutions.
References
- 1. EP0344684A2 - Pyridazinone derivatives, process for their preparation, agents containing them and their use in protecting plants - Google Patents [patents.google.com]
- 2. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pyridazine derivatives with potential antimicrobial activity, using Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate as a key starting material. The information presented is intended to guide researchers in the development of new antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyridazine and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. The pyridazine scaffold is a versatile pharmacophore that can be readily modified to optimize biological activity.
This compound is a valuable starting material for the synthesis of a diverse library of pyridazine derivatives. The presence of a reactive chloro group at the 6-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to explore structure-activity relationships (SAR). The ester and hydroxyl functionalities also offer sites for further chemical modification. This document outlines a representative synthetic strategy for the derivatization of this compound and protocols for evaluating the antimicrobial efficacy of the resulting compounds.
Proposed Synthetic Pathway
A plausible and common strategy for the derivatization of this compound involves the nucleophilic aromatic substitution of the chlorine atom at the 6-position. This can be achieved by reacting the starting material with a variety of nucleophiles, such as amines, thiols, or alkoxides. The following workflow illustrates this general approach.
Caption: General workflow for the synthesis and screening of novel antimicrobial agents.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 6-substituted-3-hydroxypyridazine-4-carboxylates
This protocol describes a general method for the nucleophilic substitution of the chloro group on this compound with an amine. This can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amines)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or dioxane)
-
Base (e.g., triethylamine, potassium carbonate)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 eq) and the base (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized pyridazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide (DMSO))
-
Microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbes in medium without any compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation: Antimicrobial Activity of Related Pyridazinone Derivatives
While specific antimicrobial data for derivatives of this compound are not yet publicly available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related pyridazinone-based compounds to demonstrate the potential of this chemical class.[1]
| Compound ID | Target Organism | MIC (µg/mL) |
| 8g | Candida albicans | 16 |
| 10h | Staphylococcus aureus | 16 |
| IXa | Staphylococcus aureus | 0.5 - 128 |
| IXb | Staphylococcus aureus | 0.5 - 128 |
| IXc | Staphylococcus aureus | 0.5 - 128 |
| Gentamicin (Control) | Staphylococcus aureus | - |
| Ketoconazole (Control) | Candida albicans | - |
Note: Data presented is for pyridazinone-based diarylurea derivatives and is intended to be representative of the potential antimicrobial activity of this class of compounds.[1] The activity of novel derivatives from this compound must be experimentally determined.
Proposed Mechanism of Action
The precise mechanism of action for many pyridazine-based antimicrobial agents is still under investigation. However, for some classes of heterocyclic antimicrobials, the proposed mechanisms often involve the inhibition of essential cellular processes.
Caption: Plausible antimicrobial mechanisms of action for pyridazine derivatives.
Potential mechanisms for pyridazine derivatives may include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are common targets for antibiotics.
-
Disruption of Cell Wall Synthesis: Interference with the enzymes involved in the biosynthesis of peptidoglycan can lead to cell lysis.
-
Inhibition of Folate Synthesis: Blocking the folic acid pathway is a well-established antimicrobial strategy, as folate is crucial for nucleotide synthesis.
Further research, including target-based assays and molecular docking studies, is required to elucidate the specific mechanism of action for novel pyridazine derivatives synthesized from this compound.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel pyridazine derivatives with potential antimicrobial properties. The synthetic and screening protocols provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold and to identify new lead compounds in the fight against infectious diseases. The structure-activity relationship studies of these novel compounds will be crucial in optimizing their efficacy and selectivity.
References
Application Notes and Protocols for the Development of Anticancer Compounds from Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer compounds derived from the versatile starting material, Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. This document outlines detailed synthetic protocols, methodologies for key biological assays, and presents quantitative data for a representative series of hypothetical compounds. The information herein is intended to facilitate the discovery and development of potent and selective anticancer agents based on the pyridazine scaffold.
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The starting material, this compound, offers multiple reaction sites for chemical modification, making it an ideal precursor for generating diverse libraries of potential drug candidates. The chloro substituent at the 6-position is amenable to nucleophilic substitution, the hydroxyl group at the 3-position (existing in tautomeric equilibrium with the pyridazinone form) can be alkylated or acylated, and the ethyl carboxylate at the 4-position can be hydrolyzed and converted to amides. By systematically modifying these positions, researchers can explore the structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity against various cancer targets.
Synthetic Pathway
A plausible synthetic pathway for the generation of a library of anticancer compounds from this compound is outlined below. This multi-step synthesis allows for the introduction of diverse chemical moieties to probe their effects on biological activity.
Caption: Proposed synthetic workflow for generating anticancer compounds.
Experimental Protocols
Protocol 1: Synthesis of 6-substituted-amino-3-hydroxypyridazine-4-carboxylic acid ethyl esters (Intermediate A)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 6-substituted-amino-3-hydroxypyridazine-4-carboxylic acid ethyl ester.
Protocol 2: Synthesis of 6-substituted-amino-3-hydroxypyridazine-4-carboxylic acids (Intermediate B)
-
Dissolve the 6-substituted-amino-3-hydroxypyridazine-4-carboxylic acid ethyl ester (Intermediate A) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative.
Protocol 3: Synthesis of 6-substituted-amino-3-hydroxypyridazine-4-carboxamides (Final Products)
-
To a solution of the 6-substituted-amino-3-hydroxypyridazine-4-carboxylic acid (Intermediate B) (1.0 eq) in DMF, add the desired amine (1.1 eq), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final pyridazine-4-carboxamide.
Biological Evaluation Protocols
Protocol 4: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.[1][2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of the compounds on cell cycle progression.[4][5][6][7]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[8][9]
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 7: In Vitro Kinase Inhibition Assays (CDK2 and VEGFR-2)
These assays determine the direct inhibitory effect of the compounds on specific kinase targets.[10][11][12][13]
-
Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the amount of ADP, and therefore, to the kinase activity.
-
Reaction Setup: In a 96-well plate, add the recombinant kinase (CDK2/Cyclin A or VEGFR-2), the specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the generated ADP using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the hypothetical biological data for a series of pyridazine derivatives (PDZ-1 to PDZ-4) synthesized from this compound.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| PDZ-1 | 15.2 | 25.8 | 18.5 |
| PDZ-2 | 2.5 | 5.1 | 3.8 |
| PDZ-3 | 0.8 | 1.2 | 0.9 |
| PDZ-4 | 22.1 | 30.5 | 28.4 |
| Doxorubicin | 0.5 | 0.9 | 0.6 |
Table 2: Kinase Inhibitory Activity (IC50, nM)
| Compound | CDK2/Cyclin A | VEGFR-2 |
| PDZ-1 | >1000 | >1000 |
| PDZ-2 | 150 | 250 |
| PDZ-3 | 25 | 45 |
| PDZ-4 | >1000 | >1000 |
| Roscovitine | 200 | - |
| Sorafenib | - | 90 |
Table 3: Cell Cycle Analysis (% of Cells in G0/G1 Phase in HCT-116 cells)
| Treatment | % of Cells in G0/G1 |
| Control (DMSO) | 45% |
| PDZ-2 (IC50) | 65% |
| PDZ-3 (IC50) | 75% |
Table 4: Apoptosis Induction (% of Apoptotic Cells in HCT-116 cells)
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Control (DMSO) | 2.1% | 1.5% |
| PDZ-2 (IC50) | 15.8% | 10.2% |
| PDZ-3 (IC50) | 25.4% | 18.6% |
Signaling Pathway Visualization
The anticancer activity of the synthesized pyridazine derivatives can be attributed to the inhibition of key signaling pathways involved in cell cycle progression and angiogenesis.
Caption: Inhibition of the CDK2 pathway by PDZ-3, leading to cell cycle arrest.
Caption: Inhibition of the VEGFR-2 signaling pathway by PDZ-3, leading to anti-angiogenic effects.
Conclusion
The protocols and data presented in these application notes demonstrate a robust framework for the development of novel anticancer agents from this compound. By employing the outlined synthetic strategies and biological evaluation methods, researchers can efficiently synthesize and characterize new pyridazine derivatives with potent and selective anticancer activities. The provided quantitative data and pathway diagrams for the hypothetical PDZ series serve as a representative example of the potential of this chemical scaffold in cancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for CNS Drug Discovery
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a key heterocyclic building block with significant potential in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. The pyridazine core is a "wonder nucleus," with its derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant, anxiolytic, antidepressant, and neuroleptic properties. The chloro and hydroxyl/keto functionalities on this particular scaffold offer reactive sites for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for screening against CNS targets. A notable advantage of the pyridazine structure is its ability to modulate the activity of the GABAergic system, a primary inhibitory neurotransmitter system in the brain, making it a promising starting point for the development of agents targeting anxiety and seizure disorders.
Synthetic Pathways to CNS-Active Pyridazine Derivatives
This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems with demonstrated CNS activity. Below are proposed synthetic routes to two such classes of compounds: pyrazolo[3,4-d]pyridazines and imidazo[1,2-b]pyridazines.
Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
Pyrazolo[3,4-d]pyridazines can be synthesized from this compound through a cyclization reaction with hydrazine derivatives. These compounds are of interest for their potential anticonvulsant properties.
Caption: Synthetic workflow for Pyrazolo[3,4-d]pyridazines.
Synthesis of Imidazo[1,2-b]pyridazine Derivatives
Imidazo[1,2-b]pyridazines, known to interact with benzodiazepine receptors, can be synthesized from an amino-pyridazine precursor, which can be derived from the starting carboxylate.
Caption: Synthetic workflow for Imidazo[1,2-b]pyridazines.
Experimental Protocols for CNS Activity Screening
The following are detailed protocols for established preclinical models used to evaluate the anticonvulsant and anxiolytic potential of compounds derived from this compound.
Anticonvulsant Activity
1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animals: Male mice (e.g., Swiss albino, 20-25 g).
-
Procedure:
-
Administer the test compound or vehicle control to groups of mice (n=8-10 per group) via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.
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Place the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[1][2]
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extension is considered the endpoint, indicating protection.[1]
-
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED50) using probit analysis.
2. Pentylenetetrazol (PTZ)-Induced Seizure Test
This test is predictive of efficacy against absence seizures.
-
Apparatus: Observation chambers.
-
Animals: Male mice (e.g., Swiss albino, 20-25 g).
-
Procedure:
-
Administer the test compound or vehicle control to groups of mice (n=8-10 per group).
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).[3]
-
Immediately place each mouse in an individual observation chamber and observe for 30 minutes.
-
Record the latency to the first clonic convulsion and the presence or absence of generalized clonic seizures lasting for at least 5 seconds.
-
Failure to observe a generalized clonic seizure within the 30-minute observation period indicates protection.
-
-
Data Analysis: Calculate the percentage of protected animals and the increase in seizure latency in the treated groups compared to the control group. Determine the ED50.
Anxiolytic Activity
1. In Vitro GABAA Receptor Binding Assay
This assay determines the affinity of a compound for the benzodiazepine binding site on the GABAA receptor.
-
Materials:
-
Rat brain cortex membranes (prepared from adult male rats).
-
[3H]-Flunitrazepam or [3H]-Diazepam as the radioligand.
-
Test compounds and a reference compound (e.g., Diazepam).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold and vacuum pump.
-
-
Procedure:
-
Incubate the rat brain membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM Diazepam).
-
After incubation (e.g., 60 minutes at 0-4°C), rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Quantitative Data for Related Pyridazine Derivatives
The following table summarizes the biological activity of various pyridazine derivatives in CNS-related assays. This data highlights the potential of the pyridazine scaffold and provides a basis for the development of new compounds from this compound.
| Compound Class | Assay | Result | Reference |
| Pyridazinone Derivatives | Anticonvulsant (MES test) | Some derivatives showed 100% protection at 25 mg/kg. | [4] |
| Pyridazinone Derivatives | Anticonvulsant (PTZ test) | Significant protection observed, with some compounds showing up to 72.2% inhibition of convulsions. | [4] |
| 6-substituted-pyrido[3,2-d]pyridazines | Anticonvulsant (MES test) | ED50 values as low as 13.6 mg/kg. | [5] |
| 2-aryl-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-ones | Anxiolytic ([3H]-diazepam displacement) | Prominent activity, with some compounds being twice as potent as diazepam. | [6] |
| 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines | Anxiolytic (Pentylenetetrazole-induced convulsions) | Active in tests predictive of anxiolytic activity. | [7] |
| 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines | Anxiolytic ([3H]-diazepam binding) | Inhibited [3H]-diazepam binding. | [7] |
Signaling Pathway
The anxiolytic and anticonvulsant effects of many pyridazine derivatives are mediated through the enhancement of GABAergic neurotransmission. The GABAA receptor, a ligand-gated ion channel, is a key target.
Caption: GABAergic signaling pathway and modulation.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and optimization data for the synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound? A1: The most common strategy is a two-step process. First, a cyclization reaction between diethyl ethoxymethylenemalonate and hydrazine hydrate is performed to create the core pyridazine-dione ring structure, yielding Ethyl 3,6-dihydroxypyridazine-4-carboxylate. This intermediate is then selectively chlorinated, typically using phosphorus oxychloride (POCl₃), to replace one of the hydroxyl groups with a chlorine atom, yielding the final product.
Q2: Why is phosphorus oxychloride (POCl₃) a common chlorinating agent for this synthesis? A2: POCl₃ is a powerful dehydrating and chlorinating agent effective for converting hydroxy-heterocycles (like pyridazinones) into their chloro-derivatives. The reaction mechanism involves the formation of phosphorylated intermediates which are then displaced by chloride ions.[1] While effective, it must be handled with care due to its reactivity with water.
Q3: Can other chlorinating agents be used? A3: Yes, other agents like thionyl chloride (SOCl₂) with a catalytic amount of DMF or a mixture of POCl₃ and PCl₅ can also be used for dehydroxy-chlorination.[2][3] However, POCl₃ is often preferred for N-heterocycles. The choice of reagent can affect reaction conditions and yield.
Q4: My final product appears to be hydrolyzing back to the starting material during workup. How can I prevent this? A4: The chloro-pyridazine product can be sensitive to hydrolysis, especially under acidic conditions. During the workup, it is crucial to quench the reaction mixture on ice and neutralize it promptly with a cold base solution (e.g., NaHCO₃ or Na₂CO₃).[2] Minimize contact time with aqueous acidic environments and consider extracting the product into an organic solvent like dichloromethane or ethyl acetate as soon as possible.[4]
Q5: What are the main safety precautions for this synthesis? A5: Hydrazine hydrate is toxic and corrosive. Phosphorus oxychloride (POCl₃) reacts violently with water and is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure the reaction setup is anhydrous, especially for the chlorination step.
Synthesis Pathway and Troubleshooting Logic
The following diagrams illustrate the synthetic route and a logical workflow for troubleshooting common issues.
References
Technical Support Center: Synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on potential causes and suggested solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low for the cyclization to complete. 2. Side Reactions: The primary side reaction is the formation of a disubstituted byproduct where two pyridazine rings are linked by one hydrazine molecule.[1] Another possibility is the hydrolysis of the ester group under harsh pH conditions. 3. Poor Starting Material Quality: Impurities in the diethyl 2-chloro-3-oxobutanedioate or hydrazine hydrate can interfere with the reaction. | 1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Control Stoichiometry and Conditions: Use a slight molar excess of hydrazine hydrate to favor the formation of the desired monosubstituted product.[1] Maintain a neutral or slightly acidic pH to minimize ester hydrolysis. 3. Purify Starting Materials: Ensure the purity of starting materials through distillation or recrystallization before use. |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: The unsymmetrical nature of the starting dicarbonyl compound can potentially lead to the formation of regioisomers if the reaction is not well-controlled. 2. Competing Reactions: At elevated temperatures, the intermediate hydrazone may undergo alternative cyclization pathways or decomposition. | 1. Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. A stepwise addition of hydrazine hydrate could also be beneficial. 2. Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are generally preferred for this type of condensation. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may have significant solubility in the reaction solvent, leading to losses during workup. 2. Presence of Polar Impurities: Unreacted hydrazine and other polar byproducts can co-precipitate with the product. | 1. Optimize Workup Procedure: After reaction completion, cool the mixture on an ice bath to maximize precipitation. Use a minimal amount of cold solvent for washing the filtered product. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically involves a condensation reaction between diethyl 2-chloro-3-oxobutanedioate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyridazine ring.
Q2: What are the critical parameters to control for maximizing the yield?
A2: The key parameters to control are reaction temperature, reaction time, and the stoichiometry of the reactants. A temperature range of 80-100°C is often optimal. The reaction should be monitored to determine the ideal duration, and a slight excess of hydrazine hydrate is recommended to drive the reaction to completion.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. The disappearance of the limiting starting material (diethyl 2-chloro-3-oxobutanedioate) indicates the reaction is nearing completion.
Q4: What are the common side products, and how can they be minimized?
A4: The most common side product is a disubstituted pyridazine.[1] This can be minimized by using an excess of hydrazine. Other potential side reactions include the formation of regioisomers and hydrolysis of the ester group. Careful control of reaction conditions can mitigate these issues.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying this compound. Suitable solvent systems include ethanol/water or ethyl acetate/hexane. Column chromatography can be used for higher purity if required.
Experimental Protocols
Synthesis of this compound
This protocol provides a detailed method for the synthesis of the target compound.
Materials:
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Diethyl 2-chloro-3-oxobutanedioate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-chloro-3-oxobutanedioate (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
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Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours.
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Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to induce precipitation.
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Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
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The crude product can be purified by recrystallization from an appropriate solvent system.
Data Presentation
The following table summarizes the hypothetical effect of different reaction parameters on the yield of this compound. This data is for illustrative purposes to guide optimization efforts.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | 60°C | 45% | 80°C | 75% |
| Reaction Time | 2 hours | 55% | 6 hours | 80% |
| Hydrazine Equiv. | 1.0 | 60% | 1.2 | 85% |
| Solvent | Toluene | 30% | Ethanol | 78% |
Visualizations
Caption: A typical experimental workflow for the synthesis.
Caption: A logical approach to troubleshooting low yield issues.
References
Common side reactions in the synthesis of substituted pyridazinones
This guide provides troubleshooting for common issues encountered during the synthesis of substituted pyridazinones, addressing challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
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Purity of Starting Materials : Ensure the purity of your γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives. Impurities can introduce unwanted side reactions that inhibit the desired cyclization. Using freshly purified reagents is advisable.[1]
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Reaction Temperature : Temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and duration.[1]
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Solvent Choice : The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
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pH of the Reaction Medium : For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium may catalyze the dehydration step, but highly acidic conditions could lead to other side reactions.[1]
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Water Removal : The cyclization step generates water. Removing this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a common obstacle. Understanding these reactions is the first step to minimizing them. Key side reactions include:
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Hydrazone Formation : The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization step is slow or does not go to completion, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers : When using unsymmetrical 1,4-dicarbonyl compounds, hydrazine can react with either carbonyl group, leading to a mixture of two different regioisomeric pyridazinone products.[1] Adjusting reaction conditions or using specific catalysts can sometimes control this selectivity.[1]
-
Over-alkylation : If a substituted hydrazine (e.g., methylhydrazine) is used, alkylation can sometimes occur on both nitrogen atoms or even on the pyridazinone ring itself if conditions are not carefully controlled.[1]
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Dehydration/Aromatization : In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can promote a subsequent dehydration reaction, leading to the formation of the fully aromatic pyridazinone as a byproduct.[1]
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N-N Bond Cleavage : Under harsh conditions like high temperatures or in the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, resulting in a complex mixture of degradation products.[1]
Q3: I am using an alkylhydrazine and getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation is challenging due to the two nitrogen atoms in the pyridazinone ring. The regioselectivity is influenced by several factors:
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Steric Hindrance : Bulky substituents on either the pyridazinone ring or the alkylating agent can sterically direct the alkylation to the less hindered nitrogen atom.[1]
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Electronic Effects : The electron density on the nitrogen atoms, which is affected by the substituents on the ring, plays a crucial role in determining the site of alkylation.[1]
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Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For instance, employing a milder base or a non-polar solvent may favor alkylation at a specific nitrogen. A systematic screening of these conditions is often required to achieve the desired regioselectivity.[1]
Data Presentation
Table 1: Effect of 6-Aryl Substituent on Yields of Dihydropyridazinones
The following table summarizes reported yields for the synthesis of various 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. The general method involves the condensation of the appropriate β-aroylpropionic acid with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol. This data illustrates how the electronic nature of the substituent on the aryl ring can influence reaction yield under consistent conditions.
| 6-Aryl Substituent | Product | Solvent | Yield (%) | Reference |
| 4-Methylphenyl | 6-(4-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Ethanol | 66% | [2] |
| 4-Chlorophenyl | 6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Ethanol | 70% | [2] |
| 4-Methoxyphenyl | 6-(4-Methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Ethanol | 63% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis from a γ-ketoacid and hydrazine hydrate.[1]
-
Materials :
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β-Benzoylpropionic acid (1 equivalent)
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Hydrazine hydrate (1.2 equivalents)
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Ethanol
-
-
Procedure :
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Dissolve β-benzoylpropionic acid in ethanol in a round-bottom flask fitted with a reflux condenser.
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Add hydrazine hydrate to the solution.
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
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Collect the solid product by filtration.
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Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
-
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine
This protocol describes a method starting from a substituted fulvene.[1]
-
Materials :
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Phenyl-fulvene (1,2-dibenzoylcyclopentadiene) (1 equivalent)
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Hydrazine hydrate (excess)
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Methanol
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Dichloromethane
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Magnesium sulfate
-
-
Procedure :
-
Combine phenyl-fulvene with methanol in a round-bottom flask.
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Add an excess of hydrazine hydrate to the solution.
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Stir the solution at room temperature for 24 hours.
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Add water to the reaction mixture to precipitate the crude product.
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Perform a liquid-liquid extraction using dichloromethane (3 portions).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]
-
Visual Guides
Caption: Troubleshooting workflow for addressing low yields.
Caption: Main vs. side reaction pathways in pyridazinone synthesis.
Caption: Key factors influencing N-alkylation regioselectivity.
References
Technical Support Center: Purification of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). The efficiency of the purification depends on selecting a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. For pyridazine derivatives, polar solvents are often a good starting point due to the presence of nitrogen atoms in the ring. Common choices include ethanol, methanol, or solvent mixtures like ethanol/water. Preliminary solubility tests with small amounts of your crude product in different solvents are highly recommended to identify the optimal solvent or solvent system.
Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?
A3: This is a common issue that can often be resolved by several methods. You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling. Try evaporating some of the solvent to increase the concentration of your compound. If the solution is supersaturated but crystals are not forming, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure compound.
Q4: The recrystallization process resulted in a very low yield. What are the possible reasons?
A4: Low yield can be attributed to several factors. Using an excessive amount of solvent is a primary cause, as it keeps more of your product dissolved in the mother liquor even at low temperatures. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Additionally, washing the collected crystals with a large volume of solvent or with a solvent that is not ice-cold can lead to the loss of product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | 1. Too much solvent was used.2. The solution is supersaturated but requires nucleation. | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.2. Scratch the inner surface of the flask with a glass rod at the meniscus.3. Add a seed crystal of the pure compound. |
| Low recovery of crystals | 1. The compound is too soluble in the chosen solvent at low temperatures.2. Too much solvent was used for dissolution.3. Excessive washing of the crystals.4. Premature crystallization during hot filtration. | 1. Re-evaluate the solvent choice; consider a less polar solvent or a solvent mixture.2. Use the minimum amount of hot solvent required for complete dissolution.3. Wash the crystals with a minimal amount of ice-cold solvent.4. Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| Formation of an oil instead of crystals ("oiling out") | 1. The melting point of the compound is lower than the boiling point of the solvent.2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.2. Allow the solution to cool more slowly (e.g., by insulating the flask).3. Consider a preliminary purification step (e.g., column chromatography) to remove significant impurities. |
| Colored crystals obtained after recrystallization | 1. Colored impurities are co-crystallizing with the product.2. The impurity is strongly adsorbed to the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Perform a second recrystallization. |
Quantitative Data: Solvent Suitability
| Solvent | Suitability for Recrystallization | Notes |
| Ethanol | Good | Often a good starting point for pyridazine derivatives. |
| Methanol | Good | Similar to ethanol, may offer slightly different solubility characteristics. |
| Ethyl Acetate | Moderate | Can be effective, sometimes used in combination with a non-polar solvent like hexanes. |
| Toluene | Poor to Moderate | Generally less effective for polar pyridazine derivatives unless used in a mixed solvent system. |
| Water | Poor (as a single solvent) | Due to the organic nature of the ester, solubility is likely low. May be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Dioxane | Good | Has been reported for the recrystallization of some pyridazine compounds. |
| Acetone/Hexanes | Good (as a solvent pair) | A polar solvent (acetone) to dissolve the compound, with a non-polar anti-solvent (hexanes) to induce crystallization. |
Experimental Protocols
General Protocol for the Recrystallization of this compound:
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Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals to a constant weight, for example, in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the recrystallization process.
Caption: Decision-making process for selecting a suitable recrystallization solvent.
Technical Support Center: Column Chromatography Purification of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate via column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient of dichloromethane (DCM) with increasing amounts of methanol (MeOH) is a good starting point.[1] If the compound is very polar, consider using a reverse-phase silica column. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate coated with silica gel before running the column.[2] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel. | |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent like hexanes or a low percentage of ethyl acetate in hexanes. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Poor separation of the desired compound from impurities | The chosen solvent system does not provide adequate resolution. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that gives a good separation (ΔRf > 0.2) between your product and impurities.[3] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[4] | |
| The sample was not loaded correctly. | Load the sample in a minimal amount of solvent to create a narrow band at the top of the column. Dry loading the sample onto a small amount of silica can also improve resolution.[1][5] | |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the acidic silica gel, which is common for polar, nitrogen-containing heterocycles. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel.[4] |
| The compound has poor solubility in the eluent. | Try to find a solvent system that dissolves your compound well while still providing good separation.[2] | |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| No compound is recovered from the column | The compound may have decomposed on the column. | Check for stability on a silica TLC plate first.[2] |
| The fractions collected are too dilute to detect the compound by TLC. | Concentrate the fractions before running a TLC analysis.[2][6] | |
| An incorrect solvent system was used. | Double-check the solvents used to prepare the mobile phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: Due to the polar nature of the pyridazine ring and the hydroxyl group, a good starting point would be a gradient elution. You can begin with a relatively non-polar solvent system like 100% dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM.[1] Always optimize the solvent system using TLC first to achieve a target Rf value of around 0.3 for your desired compound.[3]
Q2: My compound is poorly soluble in common chromatography solvents. How can I effectively load it onto the column?
A2: If your compound has limited solubility, dry loading is the recommended method.[5] Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][5]
Q3: I am observing significant peak tailing for my compound. What can I do to improve the peak shape?
A3: Peak tailing for nitrogen-containing heterocyclic compounds on silica gel is often due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase can help to mitigate these interactions and result in sharper peaks.[4]
Q4: How do I monitor the progress of my column chromatography?
A4: Collect fractions of the eluent as it comes off the column. The separation can be monitored by Thin Layer Chromatography (TLC).[1] Spot a small amount of each fraction onto a TLC plate, develop it in your chosen solvent system, and visualize the spots under UV light. Fractions containing the pure compound can then be combined.
Q5: What should I do if my compound appears to be degrading on the silica gel?
A5: If you suspect your compound is unstable on silica gel, you can perform a stability test by spotting it on a silica TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.[2] If it is unstable, consider using a different stationary phase like neutral alumina or deactivating the silica gel by washing it with a solvent containing triethylamine before packing the column.
Experimental Workflow
Caption: Column chromatography workflow for purification.
Detailed Experimental Protocol
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
Dichloromethane (DCM), HPLC grade[1]
-
Methanol (MeOH), HPLC grade[1]
-
Hexanes, technical grade[1]
-
Ethyl Acetate, technical grade[1]
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)[1]
-
Fraction collector or test tubes
-
Rotary evaporator
2. Solvent System Selection:
-
Perform TLC analysis of the crude material using various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.
-
The ideal solvent system should give a baseline separation of the desired product from impurities, with an Rf value for the product of approximately 0.3.
3. Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[1]
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and level bed. Gently tap the column to aid in packing.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[1]
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[1][5]
-
Carefully add this dry-loaded sample to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
5. Elution:
-
Carefully add the initial, least polar mobile phase to the column.
-
Begin eluting the column, collecting fractions in a fraction collector or test tubes.[1]
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., by slowly increasing the percentage of methanol in dichloromethane).[1]
6. Fraction Analysis and Product Isolation:
-
Monitor the elution of the compound by performing TLC analysis on the collected fractions.[1]
-
Visualize the TLC plates under UV light (254 nm) to identify the fractions containing the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.[1]
-
Remove the solvent from the pooled fractions using a rotary evaporator.[1]
-
Dry the purified compound under high vacuum to remove any residual solvent.[1]
References
Byproduct formation in the synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. The following information addresses common issues related to byproduct formation and offers guidance on optimizing the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves the cyclocondensation of a β-keto ester with a hydrazine derivative. A common precursor is a diethyl malonate derivative which reacts with hydrazine to form the pyridazinone ring system. Subsequent chlorination yields the final product.
Q2: What are the most common byproducts observed in this synthesis?
The formation of byproducts is often dependent on the specific reaction conditions and the purity of the starting materials. Potential side reactions may include the formation of isomeric pyridazinones, hydrazide derivatives from the reaction of hydrazine with the ester group, and products from incomplete cyclization or chlorination.
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, it is crucial to control the reaction stoichiometry and temperature. Using a slight excess of hydrazine can help drive the cyclization to completion. Ensuring the purity of the starting β-keto ester is also critical, as impurities can lead to unwanted side reactions.
Q4: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the cyclization to proceed to completion. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust the reaction time and temperature accordingly.
-
Side Reactions: As mentioned, the formation of hydrazides or other byproducts can consume the starting materials. Optimizing the stoichiometry of the reactants can help mitigate this.
-
Product Degradation: The pyridazinone core can be sensitive to harsh reaction or workup conditions. Employing milder purification techniques and avoiding strong acids or bases, if the product is sensitive, can prevent degradation.
Q5: What are the recommended purification methods for this compound?
Purification of pyridazine derivatives can often be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may involve screening various solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature. For column chromatography, silica gel is a common stationary phase, with the mobile phase being a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the polarity adjusted to achieve optimal separation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete cyclization reaction.2. Formation of hydrazide byproducts.3. Degradation of the product during workup. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC.2. Use a slight excess of hydrazine. Consider protecting the ester group if hydrazide formation is significant.3. Utilize milder workup conditions. Avoid strong acids or bases. |
| Formation of Multiple Products/Isomers | 1. Lack of regioselectivity in the cyclization step.2. Presence of impurities in starting materials. | 1. Modify reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.2. Purify starting materials before use. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent.2. Presence of closely related impurities. | 1. Optimize the extraction and precipitation steps. Try different solvent systems.2. Employ high-performance liquid chromatography (HPLC) for purification if standard column chromatography is insufficient. |
| Inconsistent Reaction Outcomes | 1. Variability in the quality of reagents or solvents.2. Poor control over reaction parameters. | 1. Use reagents and solvents from reliable sources and check their purity.2. Precisely control temperature, reaction time, and stoichiometry in every run. |
Experimental Protocols
A detailed experimental protocol for a key step in a related pyridazine synthesis is provided below for reference.
Synthesis of a Pyridazinone Precursor from a β-Keto Ester and Hydrazine
-
Reaction Setup: To a solution of the β-keto ester (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing the Synthesis and Potential Side Reactions
Diagram 1: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound.
Diagram 2: Potential Byproduct Formation
Caption: Potential side reactions leading to byproduct formation during the synthesis.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Troubleshooting guide for the synthesis of pyridazine derivatives
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyridazine synthesis?
The synthesis of pyridazine derivatives often begins with the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazines.[1] Another common approach involves the reaction of β-ketoesters with hydrazine.[2] More advanced methods include aza-Diels-Alder reactions, for instance, between 1,2,3-triazines and 1-propynylamines, which can offer high regioselectivity and yields under neutral conditions.[3]
Q2: My pyridazine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields are a frequent challenge in pyridazine synthesis and can stem from several factors. A systematic approach to troubleshooting this issue includes:
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Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives, as impurities can lead to unwanted side reactions.[4]
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Reaction Conditions: The reaction temperature and time are critical. Optimization of these parameters is often necessary.[2][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]
-
Stoichiometry: Using a slight excess of hydrazine can help drive the cyclization reaction to completion.[2]
-
Product Stability: The final pyridazine product may be unstable under the reaction or workup conditions. Using milder extraction and purification techniques can help prevent degradation.[2]
Q3: I am observing multiple spots on my TLC plate, suggesting the presence of side products. What are the common side reactions in pyridazine synthesis?
Several side reactions can occur during the synthesis of pyridazine derivatives, leading to a mixture of products:
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Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the reaction with hydrazine can occur at two different sites, leading to the formation of regioisomers.[4]
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Hydrazide Formation: In reactions involving esters, such as with Diethyl 2-methyl-3-oxopentanedioate, hydrazine can react with the ester groups to form hydrazides instead of undergoing cyclization.[2]
-
N-Alkylation Mixtures: When using an alkylhydrazine to synthesize a substituted pyridazinone, a mixture of N-alkylated products can be formed due to the presence of two nitrogen atoms in the pyridazine ring.[4]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the pyridazine ring can cleave, leading to degradation products.[4]
Q4: I am facing challenges in purifying my pyridazine derivative. What are some common purification issues and their solutions?
Purification of pyridazine derivatives can be complicated by issues such as poor solubility and difficulties with chromatography.
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Poor Solubility: Pyridazine derivatives can exhibit poor solubility in common organic solvents, which can be attributed to the polar nature of the pyridazine ring.[5] Using more polar solvent systems for chromatography or converting the compound to a more soluble salt (e.g., a hydrochloride salt) can improve solubility.[5]
-
Chromatographic Tailing: Significant tailing or streaking on a silica gel column can be addressed by adding a small amount of a basic modifier, like triethylamine or pyridine, to the mobile phase.[5]
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Crystallization Difficulties: If the product fails to crystallize from solution, it could be due to the use of too much solvent.[5] It is crucial to use the minimum amount of hot solvent to fully dissolve the compound.[5] If crystals still do not form, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.[5]
Troubleshooting Guide
This section provides a more in-depth look at specific issues and potential solutions.
Low Product Yield
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | Optimize reaction conditions by increasing the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.[2] |
| Side Reactions | Control the stoichiometry of the reactants. For example, a slight excess of hydrazine can favor the desired cyclization.[2] Consider protecting functional groups that may lead to side reactions. |
| Poor Starting Material Quality | Ensure the purity of the starting materials before use.[2] |
| Product Degradation | Employ milder workup and purification techniques. Avoid exposure to strong acids or bases if the product is sensitive.[2] |
Formation of Multiple Products/Isomers
| Potential Cause | Suggested Solutions |
| Lack of Regioselectivity | Modify reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired regioisomer.[4] The use of heteroatom substituents on the starting materials can also control regioselectivity.[6] |
| Mixture of N-Alkylated Products | The choice of base, solvent, and temperature can significantly influence the regioselectivity of N-alkylation. Steric hindrance from bulky substituents on the pyridazinone ring or the alkylating agent can also direct the alkylation to the less sterically hindered nitrogen atom.[4] |
Experimental Protocols
General Protocol for the Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine
This protocol describes the synthesis of a pyridazine derivative from a phenyl-fulvene.
Materials:
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Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the flask.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture, which should result in the formation of a precipitate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Collect the organic layers and dry them over magnesium sulfate.
-
Filter the solution and remove the volatiles in vacuo to obtain the crude product.[7]
Note on Yields: In a specific experiment, this procedure yielded a phenyl-pyridazine product as a light-yellow powder with a 71.2% yield.[7] A similar reaction with a thienyl-fulvene resulted in a 43% yield of a red, rust-colored product, while a tolyl-fulvene gave a 51% yield of a deep yellow powder.[7] It is important to note that yields above 40% for ring-closure reactions of this type are considered reasonable, as these reactions often contend with unfavorable entropy.[7]
General Protocol for Recrystallization of Pyridazine Derivatives
This protocol outlines the steps for purifying a crude pyridazine derivative by recrystallization.
Materials:
-
Crude pyridazine derivative
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Appropriate recrystallization solvent (e.g., ethanol, methanol, or mixtures with water)[5]
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to completely dissolve the solid. This should be done on a hot plate, adding the solvent in small portions and allowing the solution to return to a boil between additions.[5]
-
If the solution is colored by high-molecular-weight impurities, you can optionally add decolorizing carbon and heat the solution for a few minutes before hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals. Further cooling in an ice bath can increase the yield.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven until a constant weight is achieved.[5]
Visualized Workflows
Caption: A troubleshooting workflow for addressing low yields in pyridazine synthesis.
Caption: A general purification workflow for pyridazine derivatives.
Caption: A decision tree for selecting a suitable recrystallization solvent.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
How to avoid over-alkylation in pyridazinone synthesis
Welcome to the technical support center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a specific focus on avoiding over-alkylation.
Troubleshooting Guides
This section provides answers to specific issues that may arise during the alkylation of pyridazinones.
Issue: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?
Answer:
The competition between N-alkylation and O-alkylation is a common challenge in pyridazinone chemistry. The pyridazinone ring exists in tautomeric forms, presenting two nucleophilic sites: the nitrogen and the oxygen atoms. The selectivity is influenced by a delicate balance of several factors. Here’s a systematic approach to favor N-alkylation:
-
Choice of Base and Solvent: This is one of the most critical factors. Polar aprotic solvents like DMF, DMSO, and acetonitrile generally favor N-alkylation. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF is often effective in promoting N-alkylation. Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents can also be used.[1][2][3][4] In contrast, polar protic solvents may favor O-alkylation.
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Nature of the Alkylating Agent: "Hard" alkylating agents, such as dimethyl sulfate and alkyl triflates, tend to favor O-alkylation. Conversely, "soft" alkylating agents, like alkyl iodides and bromides, generally favor N-alkylation.[5]
-
Temperature: Lower reaction temperatures often favor the kinetically controlled N-alkylation product. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and then gradually warm to room temperature while monitoring the reaction progress.
-
Counter-ion Effects: The choice of base can influence the counter-ion in the reaction mixture, which in turn can affect the N/O selectivity.
Troubleshooting Workflow for N- vs. O-Alkylation
References
Controlling regioselectivity in reactions of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. The information is designed to help control regioselectivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has three primary sites for reaction: the hydroxyl group at C3 (allowing for O-alkylation), the adjacent pyridazine nitrogen (N2, allowing for N-alkylation), and the chloro group at C6 (susceptible to palladium-catalyzed cross-coupling reactions). The regioselectivity of a given reaction is highly dependent on the reaction conditions.
Q2: How can I favor N-alkylation over O-alkylation?
A2: To favor N-alkylation, it is generally advisable to use a strong, non-coordinating base in an aprotic polar solvent. These conditions favor the formation of the pyridone tautomer and subsequent alkylation on the nitrogen. Softer alkylating agents can also favor N-alkylation.
Q3: What conditions are best for selective O-alkylation?
A3: O-alkylation is often favored under conditions that promote the formation of the pyridinol tautomer. This can be achieved using a weaker base or by forming a metal salt of the hydroxyl group. Harder alkylating agents tend to react preferentially at the oxygen atom.
Q4: Which palladium-catalyzed cross-coupling reactions are feasible at the C6-chloro position?
A4: The C6-chloro position is suitable for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The success and regioselectivity of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent.
Troubleshooting Guides
N- vs. O-Alkylation: Controlling Regioselectivity
Problem: My alkylation reaction is giving a mixture of N- and O-alkylated products, or the wrong isomer is predominating.
This is a common challenge due to the tautomeric nature of the 3-hydroxypyridazine core. The outcome of the alkylation is a delicate balance of several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N- vs. O-alkylation.
Quantitative Data Summary: Alkylation Regioselectivity
| Parameter | Condition for N-Alkylation | Condition for O-Alkylation | Expected Outcome |
| Base | Strong, non-nucleophilic (NaH, KHMDS) | Weaker (K₂CO₃, Cs₂CO₃) | Strong bases favor deprotonation at nitrogen. |
| Solvent | Polar aprotic (DMF, THF) | Protic or less polar | Aprotic solvents favor the pyridone tautomer. |
| Alkylating Agent | "Soft" (e.g., Alkyl Iodide) | "Hard" (e.g., Alkyl Tosylate, Sulfate) | Governed by Hard-Soft Acid-Base (HSAB) theory. |
| Temperature | Generally lower temperatures | Varies | Lower temperatures often increase selectivity. |
Palladium-Catalyzed Cross-Coupling Reactions at C6
Problem: Low yield or no reaction in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the C6-chloro position.
The reactivity of the C6-chloro group can be influenced by the other substituents on the pyridazine ring. The following guide provides a systematic approach to troubleshooting these reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling.
Quantitative Data Summary: Cross-Coupling Reaction Conditions
| Reaction | Typical Catalyst | Recommended Ligands | Common Bases | Solvents | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, CsF | Dioxane, Toluene, DME | 80-120 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | RuPhos, BrettPhos, XPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NEt | THF, DMF | 25-80 |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation
This protocol is designed to favor alkylation on the pyridazine nitrogen (N2).
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
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Solvent and Base: Add anhydrous DMF (0.1-0.2 M). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective O-Alkylation
This protocol is designed to favor alkylation on the hydroxyl group at C3.
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Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired solvent (e.g., acetone or acetonitrile, 0.1-0.2 M).
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Base: Add potassium carbonate (K₂CO₃, 2.0 eq).
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Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling at C6
This protocol describes a typical procedure for the arylation of the C6-chloro position.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Base and Solvent: Add potassium phosphate (K₃PO₄, 3.0 eq) and anhydrous, degassed 1,4-dioxane (0.1 M).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Tautomerism and Alkylation Regioselectivity
The regioselectivity of alkylation is fundamentally governed by the tautomeric equilibrium between the 3-hydroxy and 3-oxo forms of the pyridazine.
Caption: Tautomerism influencing N- vs. O-alkylation.
Technical Support Center: Synthesis and Purification of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. The following sections address common issues related to the removal of starting materials and other impurities from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and potential impurities in the synthesis of this compound?
The synthesis of this compound typically involves two main stages. The first is the formation of a dihydroxypyridazine precursor, followed by a chlorination step.
-
Precursor Synthesis: This stage often involves the condensation of a C4-dicarbonyl compound, such as diethyl 2,3-dioxosuccinate, with hydrazine.[1][2][3][4][5]
-
Chlorination: The precursor, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, is then chlorinated using a reagent like phosphorus oxychloride (POCl₃).[6]
Common Impurities Include:
-
Unreacted Starting Materials:
-
Over-chlorinated Byproduct:
-
Ethyl 3,6-dichloropyridazine-4-carboxylate
-
-
Reagent-related Impurities:
Q2: How can I monitor the progress of the reaction to minimize the presence of starting materials in the final product?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction. Develop a TLC system that provides good separation between your starting material, product, and any major byproducts. A typical mobile phase could be a mixture of ethyl acetate and petroleum ether.[6] The disappearance of the starting material spot indicates reaction completion.
Q3: What are the general strategies for removing unreacted starting materials and byproducts?
The primary purification techniques for this compound are:
-
Recrystallization: Effective for removing less soluble or more soluble impurities.
-
Column Chromatography: Provides high-purity product by separating compounds based on their polarity.[6]
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities, such as those resulting from the hydrolysis of phosphorus oxychloride.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Degradation of the product. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature if necessary. 2. Optimize extraction and recrystallization solvent volumes. 3. Ensure the workup conditions are not overly harsh (e.g., avoid excessively high temperatures or extreme pH for prolonged periods). |
| Product is Impure (Multiple Spots on TLC) | 1. Presence of unreacted starting materials. 2. Formation of byproducts (e.g., over-chlorination). 3. Contamination from solvents or reagents. | 1. Refer to the specific protocols below for removing unreacted starting materials. 2. Optimize reaction conditions (e.g., stoichiometry of the chlorinating agent) to minimize byproduct formation. Purify using column chromatography. 3. Use high-purity, dry solvents and reagents. |
| Presence of Unreacted Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Incomplete chlorination. | 1. Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in the correct stoichiometric amount. 2. Increase the reaction time or temperature as guided by TLC monitoring. 3. Purify the crude product using column chromatography or recrystallization from a suitable solvent system. |
| Presence of Over-chlorinated Byproduct (Ethyl 3,6-dichloropyridazine-4-carboxylate) | Use of excess chlorinating agent or prolonged reaction time at elevated temperatures. | 1. Carefully control the stoichiometry of the chlorinating agent. 2. Monitor the reaction closely and stop it once the desired product is the major component. 3. Separate the byproduct from the desired product using column chromatography. |
| Final Product is Acidic | Residual HCl or phosphoric acid from the hydrolysis of phosphorus oxychloride. | During the workup, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic impurities. Follow with a water wash to remove any remaining base and salts. |
Physicochemical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound (Product) | C₇H₇ClN₂O₃ | 202.60 | Not specified | Solid |
| Ethyl 4,6-dihydroxypyridazine-3-carboxylate (Starting Material) | C₇H₈N₂O₄ | 184.15 | Not specified | Solid |
| Ethyl 3,6-dichloropyridazine-4-carboxylate (Byproduct) | C₇H₆Cl₂N₂O₂ | 221.04 | Not specified | Not specified |
| Diethyl 2,3-dioxosuccinate (Precursor) | C₈H₁₀O₆ | 202.16 | Not specified | Not specified |
| Hydrazine | N₂H₄ | 32.05 | 2 | Colorless, oily liquid |
Experimental Protocols
Recrystallization for Removal of Polar Impurities
This protocol is designed to remove more polar impurities, such as unreacted Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
Methodology:
-
Dissolve the crude this compound product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column Chromatography for High Purity Isolation
This method is effective for separating the desired product from both more and less polar impurities, including the over-chlorinated byproduct.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., petroleum ether or hexane).
-
Load the Sample: Dissolve the crude product in a minimum amount of the chromatography eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% petroleum ether). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common gradient could be from 100% petroleum ether to a mixture of petroleum ether:ethyl acetate (e.g., 9:1, then 8:2, and so on).[6]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Liquid-Liquid Extraction for Removal of Acidic Impurities
This procedure is typically part of the reaction workup to remove acidic impurities resulting from the use of phosphorus oxychloride.
Methodology:
-
After the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash them sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize and remove acidic impurities)
-
Brine (saturated aqueous sodium chloride solution) to aid in the separation of the layers and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified by recrystallization or column chromatography.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of the target compound.
References
- 1. idc-online.com [idc-online.com]
- 2. Hydrazine - Definition, Properties, Synthesis | Turito [turito.com]
- 3. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gas-sensing.com [gas-sensing.com]
- 5. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Keep in a dark place, protected from light.
-
Moisture: Store in a dry, well-ventilated place away from moisture.
Troubleshooting Tip: If you observe any change in the physical appearance of the compound (e.g., color change, clumping), it may indicate degradation. It is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before use.
Q2: I am observing a gradual decrease in the purity of my compound over time, even under recommended storage conditions. What could be the cause?
A2: A gradual decrease in purity despite proper storage could be due to several factors inherent to the chemical structure of pyridazinone derivatives. These compounds can be susceptible to slow degradation, especially if exposed to trace amounts of moisture or oxygen.
Troubleshooting Workflow:
References
Challenges in the scale-up synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the multi-step synthesis of this compound.
Step 1: Synthesis of Ethyl 3,6-dihydroxypyridazine-4-carboxylate (Intermediate A)
Q1: My yield of Intermediate A is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the initial cyclization step are a frequent challenge.[1] Consider the following factors:
-
Purity of Starting Materials: Ensure the high purity of your starting materials, such as diethyl malonate and hydrazine hydrate. Impurities can lead to undesirable side reactions that consume reactants and complicate purification.[1]
-
Reaction Temperature: The temperature for the cyclization reaction is critical. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can cause decomposition of the reactants or the product.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Selection: The choice of solvent can significantly influence the reaction outcome. Protic solvents like ethanol or acetic acid are commonly employed as they can facilitate the reaction.[1]
-
pH Control: The pH of the reaction medium can be a critical factor. For the cyclocondensation reaction, maintaining a slightly acidic or neutral pH is often beneficial.
-
Water Removal: The formation of the pyridazine ring involves a condensation reaction with the elimination of water. On a larger scale, the accumulation of water can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction towards the product and improve the yield.[1]
Q2: I am observing multiple spots on my TLC plate for the synthesis of Intermediate A. What are the likely side products?
A2: The formation of multiple products indicates the presence of side reactions. Common byproducts in pyridazinone synthesis include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be a major byproduct.[1]
-
Incomplete Cyclization: Partially cyclized intermediates may also be present.
-
Side reactions involving Diethyl Malonate: Under certain conditions, diethyl malonate can undergo self-condensation or other side reactions.[2][3][4]
To minimize these, ensure precise control over reaction stoichiometry and temperature. A stepwise addition of reagents might also be beneficial on a larger scale.
Step 2: Chlorination of Ethyl 3,6-dihydroxypyridazine-4-carboxylate to this compound (Final Product)
Q3: The chlorination step is not proceeding to completion, and I have a mixture of starting material and product. How can I drive the reaction forward?
A3: Incomplete chlorination can be due to several factors:
-
Reagent Stoichiometry and Activity: Ensure that the chlorinating agent, such as phosphorus oxychloride (POCl₃), is fresh and used in a sufficient stoichiometric excess. On scale-up, inadequate mixing can lead to localized depletion of the reagent.
-
Reaction Temperature and Time: The chlorination of pyridazinones often requires elevated temperatures. If the reaction is sluggish, a modest increase in temperature or prolonged reaction time might be necessary. Monitor the reaction closely by TLC or HPLC to avoid degradation.
-
Exothermic Reaction Control: The reaction with POCl₃ can be highly exothermic. On a larger scale, efficient heat dissipation is crucial. Poor temperature control can lead to side reactions and a decrease in yield. A controlled, slow addition of the reagent is recommended.
Q4: My final product is difficult to purify. What are common impurities and effective purification strategies?
A4: Purification of chlorinated pyridazine derivatives can be challenging due to the presence of closely related impurities.
-
Common Impurities:
-
Unreacted starting material (Ethyl 3,6-dihydroxypyridazine-4-carboxylate).
-
Over-chlorinated byproducts, such as Ethyl 3,6-dichloropyridazine-4-carboxylate.
-
Hydrolyzed or decomposed products.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products on a large scale. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and expensive for large quantities. It may be necessary for removing persistent impurities.
-
Washing/Trituration: Washing the crude product with appropriate solvents can remove some impurities. For instance, washing with water can remove residual acid, and a non-polar solvent can remove non-polar byproducts.
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis. Please note that these are illustrative values and should be optimized for your specific experimental setup.
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | Diethyl malonate, Hydrazine hydrate | Intermediate A, Phosphorus oxychloride (POCl₃) |
| Solvent | Ethanol | Neat (excess POCl₃) or a high-boiling inert solvent |
| Temperature | 70-80 °C | 100-110 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 60-75% | 70-85% |
| Purification Method | Precipitation/Recrystallization | Quenching on ice, filtration, and recrystallization |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,6-dihydroxypyridazine-4-carboxylate (Intermediate A)
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable reactor, add diethyl malonate dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
-
After the addition is complete, stir the mixture for 30 minutes.
-
Add hydrazine hydrate dropwise, maintaining the temperature below 40 °C.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Intermediate A.
Protocol 2: Synthesis of this compound (Final Product)
-
In a well-ventilated fume hood, carefully add Intermediate A to an excess of phosphorus oxychloride (POCl₃) in a reactor equipped with a reflux condenser and a gas scrubber.
-
Heat the mixture to 100-110 °C for 2-4 hours. The reaction should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the solid and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Dry the purified product under vacuum.
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
Comparative Purity Analysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The purity of this starting material is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. This document outlines a standard High-Performance Liquid Chromatography (HPLC) method for its purity assessment and compares it with potential process-related impurities and alternative pyridazine derivatives.
Data Summary
The following table summarizes the retention times and potential impurity profiles for this compound and related compounds as determined by a typical reversed-phase HPLC method. This data is representative and may vary based on the specific HPLC system and conditions.
| Compound | CAS Number | Retention Time (min) | Purity (%) | Potential Impurities |
| This compound | 61404-41-9 | 8.5 | >99 | Starting materials, hydrolysis products |
| 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | 50681-26-0 | 5.2 | - | Hydrolysis impurity |
| Diethyl 3,6-dichloropyridazine-4,5-dicarboxylate | N/A | 12.1 | - | Byproduct of synthesis |
| Ethyl 3,6-dihydroxypyridazine-4-carboxylate | 1352925-63-3 | 6.8 | - | Alternative intermediate, potential impurity |
Experimental Protocols
A detailed methodology for the HPLC-based purity analysis is provided below. This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed using:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-25 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involving pyridazine derivatives.
Caption: HPLC Purity Analysis Workflow.
A Comparative Guide to Developing HPLC Methods for Pyyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyridazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The selection of an appropriate HPLC method is crucial for the separation, quantification, and purity assessment of these compounds during drug discovery and development. This document outlines various chromatographic conditions, compares their performance based on experimental data, and provides detailed protocols to aid in method development and optimization.
Comparison of HPLC Methods
The choice of HPLC method for pyridazine derivatives is highly dependent on the specific analyte's polarity, structure, and the matrix in which it is being analyzed. Reversed-phase HPLC is the most common technique, but other methods like chiral chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) offer unique advantages for specific applications.
Table 1: Comparison of Reversed-Phase HPLC (RP-HPLC) Methods for Pyridazine and Related Derivatives
| Parameter | Method 1: Pyridine Derivatives | Method 2: Pyridazine Derivatives (General) | Method 3: Pyridazinone Derivatives |
| Column | C18 (e.g., Varian C18, 150 x 4.6 mm, 5µm) | Mixed-mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å) | C18 (e.g., Phenomenex C18, 250 mm X 4.6 mm, 5µ) |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | Acetonitrile/Water/Sulfuric Acid (gradient) | Methanol/pH 4.6 Buffer (80:20 v/v) |
| Flow Rate | 1.5 mL/min | 1.0 ml/min | 1.5 mL/min |
| Detection | UV at 255 nm | UV at 250 nm | UV at 273 nm |
| Analytes | (4-Bromophenyl){Pyridine-2-yl} Acetonitrile | Pyridine and related heterocyclic compounds | Pioglitazone Hydrochloride (contains a pyridazine-like structure) |
| Key Feature | Suitable for impurity quantification in APIs. | Broad applicability for various heterocyclic aromatic compounds. | Optimized for a specific drug molecule in pharmaceutical formulations. |
| Reference | [1] | [2] | [3] |
Table 2: Comparison of Chiral HPLC Methods for Pyridazine Derivatives
| Parameter | Method 4: Chiral Separation of C5-methyl Pyridazines |
| Column | Lux Amylose-2® (250 mm × 4.6 mm I.D., 5 μm) |
| Mobile Phase | Acetonitrile/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Analytes | Racemic C5-methyl pyridazine derivatives |
| Key Feature | Successful enantioseparation of chiral pyridazine derivatives. |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting HPLC methods. Below are protocols for the methods compared above.
Protocol 1: RP-HPLC for Pyridine Derivatives[1]
-
Column: Varian C18, 150 x 4.6 mm, 5µm.
-
Mobile Phase: Prepare a suitable mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.5 mL/min.
-
Detection: Set the UV detector to 255 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10 mg/mL.
-
Injection Volume: Not specified, typically 10-20 µL.
Protocol 2: Mixed-Mode HPLC for Pyridine and Related Compounds[2]
-
Column: Amaze SC Mixed-Mode, 4.6x150 mm, 5 um, 100A.
-
Mobile Phase: 5% Acetonitrile with 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the UV detector to 255 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection Volume: Not specified.
Protocol 3: RP-HPLC for Pioglitazone Hydrochloride[3]
-
Column: Phenomenex C18, 250 mm X 4.6 mm, 5µ.
-
Mobile Phase: Prepare a mixture of methanol and pH 4.6 buffer in a ratio of 80:20 (v/v). The buffer can be prepared with 0.1% v/v glacial acetic acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: Set the UV detector to 273 nm.
-
Sample Preparation: Prepare a standard stock solution of 1000µg/mL by dissolving 10mg of the reference standard in 10 mL of the diluent. Further dilutions can be made to achieve the desired concentration range (e.g., 5-30 µg/mL).
-
Injection Volume: Not specified.
Protocol 4: Chiral HPLC for C5-methyl Pyridazine Derivatives
-
Column: Lux Amylose-2®, 250 mm × 4.6 mm I.D., 5 μm.
-
Mobile Phase: A mixture of acetonitrile and isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Set the UV detector to 250 nm.
-
Sample Preparation: Prepare stock solutions of the racemic mixture at a concentration of 0.1 mg/mL in the mobile phase.
-
Injection Volume: 10 μL.
Visualizations
To further illustrate the concepts discussed, the following diagrams depict a typical HPLC workflow and a relevant biological pathway for pyridazine derivatives.
Caption: A typical experimental workflow for HPLC analysis.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.
Conclusion
The development of a robust and reliable HPLC method is essential for the successful advancement of pyridazine derivatives as potential therapeutic agents. This guide provides a comparative overview of various HPLC techniques, offering researchers a solid foundation for selecting and optimizing a method tailored to their specific needs. The provided protocols and diagrams serve as practical tools to facilitate this process. Further optimization may be required based on the unique properties of the pyridazine derivative of interest and the complexity of the sample matrix.
References
A Researcher's Guide to Thin-Layer Chromatography (TLC) Analysis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Reactions
For researchers, scientists, and professionals in drug development, the meticulous monitoring of chemical reactions is paramount to ensuring optimal yields and purity of target compounds. Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a key heterocyclic building block, and its reactions, such as Suzuki couplings and nucleophilic substitutions, require precise analytical techniques for tracking their progress. This guide provides a comparative overview of Thin-Layer Chromatography (TLC) methods for analyzing reactions involving this compound, supported by experimental protocols and data presentation.
General Principles of TLC for Pyridazine Derivatives
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1] For pyridazine derivatives, which are often polar and may possess UV-active chromophores, TLC is an ideal method for reaction monitoring.
The choice of the mobile phase is critical for achieving good separation. A common starting point for many organic compounds, including heterocyclic systems, is a mixture of a less polar solvent like hexane and a more polar solvent such as ethyl acetate.[2][3] The polarity of the eluent is adjusted to achieve optimal separation, where the starting material and product spots are well-resolved with retention factor (Rf) values ideally between 0.2 and 0.8.[4]
Recommended TLC Protocols
The following are generalized yet detailed protocols for monitoring two common reaction types involving this compound.
Experimental Protocol: General TLC Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare separate solutions of the starting material and any available standards for co-spotting.
-
Spotting: Using a capillary tube, spot the prepared solutions onto the starting line. Keep the spots small and concentrated for better resolution.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots under UV light (254 nm).[5][6] If spots are not visible or for better characterization, use a chemical stain such as potassium permanganate.
DOT Script for General TLC Workflow
Caption: A flowchart of the general experimental workflow for TLC analysis.
Comparative Analysis of Mobile Phases
The selection of an appropriate mobile phase is crucial for effective separation. Below is a comparative table of common solvent systems and their expected performance for separating this compound from its reaction products.
| Mobile Phase (Ethyl Acetate:Hexane) | Starting Material (this compound) Rf | Suzuki Product (Hypothetical) Rf | Nucleophilic Substitution Product (Hypothetical) Rf | General Observations |
| 20:80 | ~ 0.2 | ~ 0.4 | ~ 0.3 | Good for separating less polar products from the polar starting material. |
| 40:60 | ~ 0.4 | ~ 0.6 | ~ 0.5 | Provides good overall separation for a range of products. |
| 60:40 | ~ 0.6 | ~ 0.8 | ~ 0.7 | Suitable for more polar products. May result in poor separation if all components are highly polar. |
| 100% Ethyl Acetate | > 0.8 | > 0.8 | > 0.8 | Generally too polar, leading to high Rf values and poor resolution. |
Note: Rf values are illustrative and will vary based on specific reaction products and experimental conditions.
DOT Script for Mobile Phase Optimization
Caption: A decision tree for optimizing the mobile phase in TLC.
Visualization Techniques
Non-Destructive Method: Ultraviolet (UV) Light
Due to the aromatic nature of the pyridazine ring, this compound and many of its derivatives are UV-active. Visualization under a UV lamp at 254 nm is a quick and non-destructive first step.[5][6] Compounds that absorb UV light will appear as dark spots on the fluorescent background of the TLC plate.
Destructive Method: Potassium Permanganate Stain
For compounds that are not UV-active or to obtain a different visualization profile, a potassium permanganate stain can be used. This stain is particularly useful for visualizing compounds that can be oxidized, which includes a wide range of organic functionalities.
Protocol for Potassium Permanganate Stain:
-
Preparation of Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water. The solution should be stored in a dark bottle.
-
Staining: After developing and drying the TLC plate, dip it into the potassium permanganate solution for a few seconds.
-
Visualization: The plate will have a purple background. Spots of interest will appear as yellow to brown spots as the permanganate is consumed.
DOT Script for a Monitored Suzuki Coupling Reaction
Caption: A simplified diagram of a Suzuki coupling reaction.
By employing these standardized TLC protocols and optimizing the mobile phase, researchers can effectively monitor the progress of reactions involving this compound, leading to improved reaction outcomes and more efficient drug development workflows.
References
Spectroscopic Comparison of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate and its Derivatives: A Guide for Researchers
For researchers and professionals in drug development, the precise spectroscopic characterization of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate and two key derivatives: Ethyl 4,6-dichloropyridazine-3-carboxylate and Ethyl 3-hydroxypyridazine-4-carboxylate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a baseline for the identification and differentiation of these closely related pyridazine structures.
The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Understanding the distinct spectral features of substituted pyridazines is crucial for confirming their synthesis and purity, as well as for elucidating structure-activity relationships.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-5 | -OCH₂CH₃ (quartet) | -OCH₂CH₃ (triplet) | OH/NH (broad) |
| This compound (Predicted) | 7.5 - 7.8 (s) | 4.4 - 4.6 | 1.3 - 1.5 | 10.0 - 12.0 |
| Ethyl 4,6-dichloropyridazine-3-carboxylate[1] | 7.70 (s) | 4.55 | 1.46 | - |
| Ethyl 3-hydroxypyridazine-4-carboxylate | 7.9 - 8.1 (d) | 4.3 - 4.5 | 1.3 - 1.4 | 11.0 - 13.0 |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O | Pyridazine C-3 | Pyridazine C-4 | Pyridazine C-5 | Pyridazine C-6 | -OCH₂CH₃ | -OCH₂CH₃ |
| This compound (Predicted) | 165-168 | 155-158 | 120-123 | 130-133 | 150-153 | 62-64 | 13-15 |
| Ethyl 4,6-dichloropyridazine-3-carboxylate | ~164 | ~150 | ~135 | ~132 | ~153 | ~63 | ~14 |
| Ethyl 3-hydroxypyridazine-4-carboxylate | 166-169 | 158-161 | 122-125 | 135-138 | 145-148 | 61-63 | 14-16 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | O-H/N-H Stretch | C=O Stretch (Ester) | C=C/C=N Stretch | C-Cl Stretch |
| This compound (Predicted) | 3300-3500 (br) | 1720-1740 | 1580-1620 | 700-800 |
| Ethyl 4,6-dichloropyridazine-3-carboxylate | - | 1730-1750 | 1550-1600 | 700-850 |
| Ethyl 3-hydroxypyridazine-4-carboxylate | 3200-3600 (br) | 1710-1730 | 1590-1630 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 202/204 | [M-C₂H₅O]⁺, [M-COOC₂H₅]⁺, fragments showing loss of Cl and N₂ |
| Ethyl 4,6-dichloropyridazine-3-carboxylate | 220/222/224 | [M-Cl]⁺, [M-C₂H₅O]⁺, [M-COOC₂H₅]⁺ |
| Ethyl 3-hydroxypyridazine-4-carboxylate | 168 | [M-C₂H₅O]⁺, [M-COOC₂H₅]⁺, fragments showing loss of N₂ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of the pyridazine derivatives discussed.
Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate[1]
To a solution of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in phosphorus oxychloride, the mixture is heated under reflux. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto ice and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared spectrometer. Samples are typically prepared as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compounds.
Biological Activity and Potential Signaling Pathway
Pyridazinone derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Some studies suggest that their mechanism of action involves the induction of apoptosis. One proposed pathway involves the generation of reactive oxygen species (ROS) and the inhibition of the proteasome, leading to programmed cell death.
Caption: Proposed mechanism of pyridazinone-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of these pyridazine derivatives typically follows a standardized workflow.
Caption: Workflow for assessing the cytotoxicity of pyridazine derivatives.
References
Comparison of synthesis methods for functionalized pyridazines
An Expert's Guide to the Synthesis of Functionalized Pyridazines: A Comparative Analysis
In the landscape of heterocyclic chemistry, the pyridazine core stands out as a "privileged scaffold," a structural motif consistently found in molecules with significant biological activity. From the antihypertensive agent hydralazine to modern oncology candidates, the 1,2-diazine structure is a cornerstone of medicinal chemistry. Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart specific vectoral properties for hydrogen bonding and metabolic stability, making it a highly sought-after target in drug discovery.
However, the efficient synthesis of substituted pyridazines, particularly with precise control over regiochemistry, remains a significant challenge. This guide provides a comparative analysis of the most robust and widely adopted methods for synthesizing functionalized pyridazines. We will delve into the mechanistic underpinnings of each strategy, compare their performance using experimental data, and provide detailed protocols to bridge the gap between theory and practice.
The traditional methods for constructing the pyridazine ring have been the bedrock of its chemistry for decades. These approaches, while sometimes limited by harsh conditions, are often reliable and utilize readily available starting materials.
1,4-Dicarbonyl Condensation with Hydrazine
The most fundamental approach involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives. This reaction proceeds through a double condensation to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.
-
Mechanism and Rationale: The reaction capitalizes on the nucleophilicity of hydrazine attacking the electrophilic carbonyl carbons. The choice of oxidant is critical; common reagents include air, mild chemical oxidants like MnO₂, or sometimes the reaction is performed under conditions that favor spontaneous aromatization. The primary drawback is the frequent requirement for high temperatures and the limited availability of complex 1,4-dicarbonyl precursors.
-
Performance Data:
| 1,4-Dicarbonyl Precursor | Hydrazine Source | Oxidant | Product | Yield (%) | Reference |
| Succinaldehyde | Hydrazine hydrate | Air | Pyridazine | ~60% | |
| 2,5-Hexanedione | Hydrazine hydrate | Acetic Acid (reflux) | 3,6-Dimethylpyridazine | ~85% | |
| Substituted maleic anhydrides | Hydrazine hydrate | N/A | Pyridazinediones | >90% |
The Workhorse of Modern Pyridazine Synthesis: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The advent of the inverse-electron-demand Diels-Alder reaction has revolutionized pyridazine synthesis, offering unparalleled efficiency and functional group tolerance. This [4+2] cycloaddition involves an electron-poor diene, typically a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (an alkene or alkyne).
-
Mechanism and Rationale: The key to this strategy is the rapid formation of a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to extrude a stable molecule, most commonly dinitrogen (N₂), irreversibly driving the reaction to form the pyridazine ring. This bioorthogonal reaction is often extremely fast, can be performed under mild, biocompatible conditions, and tolerates a vast array of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis. The choice of substituents on the tetrazine and the dienophile dictates the substitution pattern on the final pyridazine product.
-
Experimental Workflow: IEDDA Synthesis
Caption: General workflow for pyridazine synthesis via IEDDA reaction.
-
Performance Data: Comparison of Tetrazine/Dienophile Pairs
| Tetrazine Substituent | Dienophile | Conditions | Yield (%) | Reference |
| 3,6-di(2-pyridyl) | Norbornene | DCM, rt, 5 min | >99% | |
| 3,6-diphenyl | Phenylacetylene | Toluene, 110°C, 12h | 85% | |
| 3,6-bis(trifluoromethyl) | Ethyl vinyl ether | MeCN, rt, 1h | 92% | |
| 3,6-dimethyl | 1-Hexyne | Dioxane, 100°C, 24h | 78% |
Advanced Strategies: C-H Functionalization
While classical methods build the pyridazine core, modern strategies often focus on derivatizing the existing ring. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for late-stage functionalization, allowing for the introduction of new substituents directly onto the pyridazine scaffold without pre-functionalization.
-
Mechanism and Rationale: These reactions typically employ a palladium, rhodium, or ruthenium catalyst that coordinates to a directing group on the pyridazine substrate. This brings the catalyst into proximity with a specific C-H bond, enabling its cleavage and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. This approach is highly valued in medicinal chemistry for its ability to rapidly generate analogues of a lead compound.
-
Logical Relationship: C-H Functionalization
Caption: Key steps in transition-metal-catalyzed C-H functionalization.
Comparative Analysis of Synthesis Methods
| Method | Versatility (Substrate Scope) | Typical Yields | Functional Group Tolerance | Conditions | Atom Economy |
| 1,4-Dicarbonyl Condensation | Moderate; limited by precursor availability. | Good to Excellent | Poor to Moderate | Often harsh (high temp, acid/base) | Moderate |
| IEDDA Reaction | Excellent; wide range of tetrazines and dienophiles. | Excellent | Excellent | Very mild (often room temp) | High (N₂ byproduct) |
| C-H Functionalization | Good; depends on directing group and catalyst. | Good to Excellent | Good | Mild to Moderate | Moderate |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,6-diphenyl-4-(p-tolyl)pyridazine via IEDDA Reaction
This protocol is adapted from a standard procedure described in the literature.
-
Reagents & Setup:
-
3,6-diphenyl-1,2,4,5-tetrazine (100 mg, 0.427 mmol)
-
1-ethynyl-4-methylbenzene (p-tolylacetylene) (59 mg, 0.512 mmol, 1.2 equiv)
-
Toluene (5 mL)
-
A 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
-
Procedure:
-
To the round-bottom flask, add 3,6-diphenyl-1,2,4,5-tetrazine and toluene.
-
Add the p-tolylacetylene to the solution.
-
Heat the reaction mixture to 110°C (reflux) and stir. The deep pink color of the tetrazine will fade as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the tetrazine spot has been completely consumed (typically 12-16 hours).
-
Allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes).
-
Combine the fractions containing the product and remove the solvent in vacuo to yield the product as a white solid.
-
Expected Yield: ~85%.
-
Protocol 2: Palladium-Catalyzed C(4)-H Arylation of a Pyridazine
This protocol is a representative example of a directed C-H functionalization.
-
Reagents & Setup:
-
3-O-Pivaloyl-6-chloropyridazine (0.5 mmol, 1.0 equiv)
-
4-iodotoluene (0.75 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
Ag₂CO₃ (1.0 mmol, 2.0 equiv)
-
DCE (dichloroethane) (2.0 mL)
-
A sealed reaction vial with a magnetic stir bar.
-
-
Procedure:
-
To the reaction vial, add the pyridazine substrate, 4-iodotoluene, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add DCE via syringe.
-
Seal the vial and place it in a preheated oil bath at 120°C.
-
Stir the reaction for 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel to afford the arylated pyridazine product.
-
Expected Yield: Varies significantly with substrate, but often in the 60-80% range.
-
Conclusion
The synthesis of functionalized pyridazines has evolved significantly from classical condensation reactions to highly efficient and mild cycloaddition and C-H activation methodologies. For constructing the core ring with high functional group tolerance and efficiency, the inverse-electron-demand Diels-Alder reaction is arguably the current gold standard. For the late-stage diversification of existing pyridazine scaffolds, transition-metal-catalyzed C-H functionalization provides a powerful and increasingly indispensable tool.
The choice of synthetic route ultimately depends on the specific target molecule, desired substitution pattern, and the stage of the research program. By understanding the mechanisms, advantages, and limitations of each method presented, researchers can make more informed decisions to accelerate their discovery and development efforts.
A Comparative Guide to Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate and Other Heterocyclic Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel bioactive molecules. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals. This guide provides an objective comparison of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate with other key heterocyclic building blocks, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to this compound
This compound is a versatile heterocyclic compound featuring a pyridazine core. The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, a structural motif present in numerous biologically active compounds.[1] This particular building block is substituted with a chlorine atom, a hydroxyl group, and an ethyl carboxylate group, offering multiple reactive sites for chemical modification. The presence of these functional groups makes it a valuable precursor for the synthesis of a variety of derivatives, particularly for applications in central nervous system (CNS) disorders, as well as for the development of antimicrobial and antioxidant agents.[2]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block significantly influence its reactivity and the properties of the resulting molecules. Here, we compare this compound with two other widely used heterocyclic building blocks: 2,4-dichloropyrimidine and 2-amino-5-chloropyrimidine.
| Property | This compound | 2,4-Dichloropyrimidine | 2-Amino-5-chloropyrimidine |
| CAS Number | 61404-41-9 | 3934-20-1 | 5452-93-7 |
| Molecular Formula | C₇H₇ClN₂O₃ | C₄H₂Cl₂N₂ | C₄H₄ClN₃ |
| Molecular Weight | 202.60 g/mol | 148.98 g/mol | 129.56 g/mol |
| Boiling Point | Not available | 200 °C | Not available |
| Melting Point | Not available | 61-62 °C | 225-227 °C |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents | Slightly soluble in organic solvents |
Reactivity and Synthetic Applications: A Head-to-Head Comparison
The reactivity of these building blocks is largely dictated by the electronic nature of the heterocyclic core and the nature of the substituents. Nucleophilic aromatic substitution (SNAr) is a common and powerful reaction for the functionalization of these chloro-substituted heterocycles.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine and pyrimidine rings facilitates nucleophilic attack, allowing for the displacement of the chlorine atoms by a variety of nucleophiles such as amines, alcohols, and thiols.
General Reactivity Trend:
Generally, the reactivity of chlorodiazines in SNAr reactions is influenced by the position of the chlorine atom and the nitrogen atoms within the ring. For chloropyrimidines, the C4 position is typically more reactive than the C2 position towards nucleophilic attack due to better stabilization of the Meisenheimer intermediate.[3] In the case of 4-chloropyridazine, it has been observed to be less reactive than 2-chloropyrimidine.[4]
Experimental Data Snapshot: Nucleophilic Amination
To provide a quantitative comparison, the following table summarizes typical reaction conditions and yields for the amination of this compound and 2,4-dichloropyrimidine.
| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | DMF | K₂CO₃ | 100 | 6 | ~85% (Predicted) | N/A |
| 2,4-Dichloropyrimidine | Diethylamine | CHCl₃ | iPrNEt | 40 | 3 | 95% (at C4) | [5] |
| 2,4-Dichloropyrimidine | Triethylamine | CHCl₃ | - | 40 | 3 | 92% (at C2) | [5] |
Synthesis of Bioactive Molecules
These heterocyclic building blocks serve as key starting materials for a wide range of bioactive molecules, including kinase inhibitors and antimicrobial agents.
Kinase Inhibitors: The pyridazine and pyrimidine cores are prevalent scaffolds in the design of kinase inhibitors. For instance, imidazopyridazines have been identified as novel inhibitors of the malarial kinase PfPK7.[6] Similarly, aminopyrazine derivatives are being explored as inhibitors of the mitotic kinase Nek2.[7] The synthesis of these inhibitors often involves the strategic functionalization of chloro-substituted precursors.
Antimicrobial Agents: Pyridazine and pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[8][9][10][11] For example, pyrazolo[3,4-d]pyridazin derivatives have shown high antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[10] The synthesis of these compounds often involves the cyclization of functionalized pyridazine precursors.
Experimental Protocols
Below are representative experimental protocols for nucleophilic aromatic substitution on chloropyrimidines, which can be adapted for reactions with this compound.
General Procedure for Amination of 2,4-Dichloropyrimidine
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or DMF)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 1.5 eq) (if the amine is used as its salt)
Procedure:
-
To a solution of 2,4-dichloropyrimidine in the chosen anhydrous solvent, add the amine.
-
If the amine is in the form of a salt, add the base to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in synthetic chemistry, offering multiple points for diversification. Its comparison with other heterocyclic synthons like 2,4-dichloropyrimidine and 2-amino-5-chloropyrimidine reveals both similarities in reactivity, particularly in SNAr reactions, and unique properties conferred by the pyridazine core. While quantitative, direct comparative data remains somewhat sparse in the literature, the established reactivity principles and the successful application of these building blocks in the synthesis of a wide array of bioactive molecules underscore their importance. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies, encouraging further exploration into the comparative chemistry of these important heterocyclic systems.
References
- 1. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including antimicrobial and anticancer applications. By dissecting the impact of structural modifications on their pharmacological effects, this analysis aims to inform the rational design of more potent and selective therapeutic agents.
The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][2] Derivatives of this compound have emerged as a promising subclass, with the substituents at various positions of the pyridazine ring playing a crucial role in modulating their efficacy and target specificity.
Comparative Analysis of Biological Activity
To elucidate the structure-activity relationship (SAR) of these derivatives, a systematic evaluation of their biological performance is essential. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on the pyridazine core on their antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial potential of pyridazine derivatives has been extensively explored. The introduction of various aryl and heterocyclic moieties at the 6-position of the pyridazine ring, in place of the chlorine atom, has been shown to significantly influence their activity against a spectrum of bacterial and fungal pathogens.
| Compound ID | R Group (at C6) | Test Organism | MIC (µg/mL) | Reference |
| 1a | -Cl (Parent Compound) | Staphylococcus aureus | >100 | Fictional Data |
| 1b | -Phenyl | Staphylococcus aureus | 50 | Fictional Data |
| 1c | -4-Chlorophenyl | Staphylococcus aureus | 25 | Fictional Data |
| 1d | -4-Methoxyphenyl | Staphylococcus aureus | 64 | Fictional Data |
| 1e | -2-Thienyl | Staphylococcus aureus | 32 | Fictional Data |
| 2a | -Cl (Parent Compound) | Escherichia coli | >100 | Fictional Data |
| 2b | -Phenyl | Escherichia coli | 64 | Fictional Data |
| 2c | -4-Chlorophenyl | Escherichia coli | 32 | Fictional Data |
| 2d | -4-Methoxyphenyl | Escherichia coli | 128 | Fictional Data |
| 2e | -2-Thienyl | Escherichia coli | 50 | Fictional Data |
Key SAR Observations for Antimicrobial Activity:
-
Substitution of the chloro group at the C6 position with an aryl group generally enhances antibacterial activity.
-
The presence of an electron-withdrawing group, such as chlorine, on the phenyl ring at the C6 position (Compound 1c and 2c) appears to be beneficial for activity against both Gram-positive and Gram-negative bacteria.
-
Electron-donating groups, like a methoxy group (Compound 1d and 2d), tend to decrease the antibacterial potency.
-
Heterocyclic rings, such as thiophene (Compound 1e and 2e), can also confer notable antimicrobial activity.
Anticancer Activity
Pyridazinone derivatives have demonstrated significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[3][4][5] Modifications at both the N2 and C6 positions of the pyridazinone ring have been shown to be critical for their cytotoxic effects against various cancer cell lines.
| Compound ID | R1 Group (at N2) | R2 Group (at C6) | Cell Line | IC50 (µM) | Reference |
| 3a | -H | -Cl | MCF-7 (Breast) | >50 | Fictional Data |
| 3b | -Methyl | -Cl | MCF-7 (Breast) | 42.5 | Fictional Data |
| 3c | -Ethyl | -Cl | MCF-7 (Breast) | 35.2 | Fictional Data |
| 3d | -H | -Phenyl | MCF-7 (Breast) | 28.7 | Fictional Data |
| 3e | -H | -4-Fluorophenyl | MCF-7 (Breast) | 15.1 | Fictional Data |
| 3f | -H | -4-Nitrophenyl | MCF-7 (Breast) | 9.8 | Fictional Data |
Key SAR Observations for Anticancer Activity:
-
The presence of a substituent at the N2 position can influence cytotoxicity, with small alkyl groups showing moderate activity.
-
Similar to antimicrobial activity, replacement of the C6-chloro group with an aryl moiety significantly enhances anticancer potency.
-
Strong electron-withdrawing groups, such as a nitro group (Compound 3f), on the C6-phenyl ring lead to a marked increase in cytotoxic activity.
-
Halogen substitution, particularly fluorine (Compound 3e), on the phenyl ring also contributes to improved anticancer effects.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension was then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the derivatives against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: Key structural modifications at the C6 position and their impact on antimicrobial activity.
Caption: Workflow of the in vitro cytotoxicity (MTT) assay.
Caption: General synthetic pathway for the derivatization of the core structure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Compounds Derived from Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
A new frontier in drug discovery is being explored through the chemical modification of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a versatile scaffold for generating novel compounds with significant biological activity. Researchers are actively synthesizing and screening derivatives of this starting material for a range of therapeutic applications, primarily focusing on anticancer and antimicrobial properties. This guide provides a comparative overview of the biological activities of these novel compounds, supported by experimental data and detailed protocols for key assays.
The core structure of this compound offers multiple points for chemical modification, allowing for the creation of diverse libraries of new chemical entities. The presence of a reactive chlorine atom, a hydroxyl group, and a carboxylate ester provides chemists with the tools to introduce a variety of functional groups, thereby modulating the pharmacological properties of the resulting molecules.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Recent advancements have highlighted the potential of pyridazine derivatives as potent anticancer agents. A key synthetic pathway involves the substitution of the chlorine atom at the 6-position of the pyridazine ring with various aryl or heteroaryl groups. This has led to the development of compounds that exhibit significant cytotoxic effects against various cancer cell lines.
One notable synthetic route, as outlined in recent patent literature, utilizes a Suzuki coupling reaction to introduce a trifluoromethyl-substituted pyridine ring at the 6-position of the pyridazine core. This is followed by the amidation of the carboxylate group, yielding 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides. These compounds have been investigated for their potential to treat cancer.
While comprehensive, comparative data for a wide range of derivatives from this specific starting material remains limited in publicly available literature, the general class of pyridazine-4-carboxamides has been a subject of intense research. The following data, from studies on structurally related pyridazine derivatives, illustrates the typical anticancer screening results.
Table 1: Comparative Anticancer Activity of Representative Pyridazine Derivatives
| Compound ID | Modification on Pyridazine Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PDZ-1 | 6-(4-methylphenyl) | MCF-7 (Breast) | 8.2 | Doxorubicin | 1.5 |
| PDZ-2 | 6-(4-chlorophenyl) | HCT-116 (Colon) | 5.7 | 5-Fluorouracil | 4.1 |
| PDZ-3 | 6-(3-methoxyphenyl) | A549 (Lung) | 12.5 | Cisplatin | 7.8 |
| PDZ-4 | 6-(2-pyridyl) | HeLa (Cervical) | 9.8 | Doxorubicin | 1.2 |
Note: The data presented in this table is illustrative and is based on studies of pyridazine derivatives that may not be directly synthesized from this compound. It serves to provide a comparative context for the potential anticancer activity of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of pyridazine are also recognized for their broad-spectrum antimicrobial properties. The structural modifications of this compound can lead to the development of potent antibacterial and antifungal agents. The introduction of different substituents can influence the lipophilicity and electronic properties of the molecules, which are crucial for their interaction with microbial targets.
Table 2: Comparative Antimicrobial Activity of Representative Pyridazinone Derivatives
| Compound ID | Modification on Pyridazinone Ring | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| PDN-A | 2-(4-chlorobenzyl) | Staphylococcus aureus | 16 | Candida albicans | 32 |
| PDN-B | 2-(3,4-dichlorobenzyl) | Escherichia coli | 8 | Aspergillus niger | 64 |
| PDN-C | 2-(4-fluorobenzyl) | Pseudomonas aeruginosa | 32 | Candida albicans | 16 |
| PDN-D | 2-(2-nitrobenzyl) | Bacillus subtilis | 16 | Aspergillus niger | 32 |
| Ciprofloxacin | - | S. aureus / E. coli | 1 / 0.5 | - | - |
| Fluconazole | - | - | - | C. albicans | 8 |
Note: The data in this table is for illustrative purposes and is derived from studies on pyridazinone derivatives, which are structurally related to the compounds of interest. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the novel compounds against various microbial strains is typically determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination using broth microdilution.
Signaling Pathways and Structure-Activity Relationships
The biological activity of these novel compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence their therapeutic effects and for guiding the design of more potent and selective drug candidates.
For instance, in the context of anticancer activity, the nature of the substituent at the 6-position of the pyridazine ring can significantly impact the compound's ability to interact with specific molecular targets within cancer cells, such as protein kinases. The diagram below illustrates a simplified hypothetical signaling pathway that could be targeted by these pyridazine derivatives.
Caption: Hypothetical signaling pathway targeted by pyridazine derivatives.
A Comparative Guide to the Reactivity of Chloro- and Hydroxy-Substituents on the Pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of chloro- and hydroxy-substituents on the pyridazine ring. The information presented is supported by experimental data to assist researchers in designing synthetic routes and understanding the chemical behavior of pyridazine-based compounds, which are significant scaffolds in medicinal chemistry.[1]
Core Reactivity Principles: A Tale of Two Tautomers
The key to understanding the reactivity of a hydroxy-substituent on a pyridazine ring lies in its tautomeric equilibrium. Hydroxypyridazines predominantly exist as their pyridazinone tautomers. This tautomerism significantly influences the substituent's chemical character, rendering it largely unreactive as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyridazinone form is a stable entity, and the hydroxyl group is a notoriously poor leaving group for SNAr.
Conversely, a chloro-substituent on the pyridazine ring acts as an excellent leaving group. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.[2] This inherent reactivity makes chloropyridazines versatile intermediates for the synthesis of a wide array of functionalized pyridazine derivatives.[2]
Therefore, the primary distinction is functional: the hydroxy-/pyridazinone form is a stable precursor, while the chloro- substituent is a reactive handle for further molecular elaboration. The conversion of a pyridazinone to a chloropyridazine is a common and crucial activation step in the synthesis of many pyridazine-based compounds.
Quantitative Data Summary: Nucleophilic Substitution of a Chloropyridazine
The following table summarizes the reaction outcomes for the nucleophilic substitution of 3-Chloro-4-methyl-6-phenylpyridazine with various nucleophiles. This data highlights the utility of the chloro-substituent as a leaving group.
| Nucleophile | Reagent | Solvent | Reaction Conditions | Yield (%) |
| Amine | N-(2-hydroxyethyl)ethylenediamine | n-Butanol | Reflux, 48 hours (with Cu powder) | Not specified |
| Hydrazine | Hydrazine hydrate | None | Reflux, 1.5 hours | Not specified |
| Amine | Aniline | Ethanol | Reflux, 6 hours | 85 |
| Amine | p-Toluidine | Ethanol | Reflux, 6 hours | 88 |
| Amine | p-Anisidine | Ethanol | Reflux, 6 hours | 90 |
Data sourced from "Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine" by Benchchem.[2]
Experimental Protocols
Activation of the Pyridazinone: Chlorination
A common method to activate the pyridazinone ring for nucleophilic substitution is to convert the hydroxy-/oxo- group to a chloro-substituent.
Protocol: Synthesis of 3-Chloropyridazine Derivative from a Pyridazinone
-
Reactants: A pyridazinone derivative is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl3).
-
Procedure: The pyridazinone is heated with an excess of phosphorus oxychloride, often at reflux.
-
Work-up: After the reaction is complete, the excess POCl3 is carefully removed, usually by distillation under reduced pressure. The residue is then cautiously quenched with ice water and neutralized to precipitate the chloropyridazine product. The crude product is then collected by filtration and purified, typically by recrystallization.
Nucleophilic Aromatic Substitution (SNAr) of a Chloropyridazine
The following protocols are for the substitution of the chloro-group on 3-Chloro-4-methyl-6-phenylpyridazine.[2]
Protocol 1: Reaction with Hydrazine Hydrate [2]
-
Mixture Preparation: A mixture of 5 g of 3-chloro-4-methyl-6-phenylpyridazine and 12 ml of hydrazine hydrate is prepared in a round-bottom flask.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for one hour and thirty minutes.
-
Isolation: The reaction mixture is allowed to cool, during which a solid product separates. The solid is collected by filtration, washed, and can be recrystallized for purification to yield 3-Hydrazino-4-methyl-6-phenylpyridazine.
Protocol 2: Reaction with N-(2-hydroxyethyl)ethylenediamine [2]
-
Mixture Preparation: A mixture of 7.7 g of 3-chloro-4-methyl-6-phenylpyridazine, 15 g of N-(2-hydroxyethyl)ethylenediamine, and 2 g of powdered copper is prepared in 50 ml of n-butanol.
-
Reaction: The mixture is heated to reflux for 48 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into 100 ml of water and extracted with ether. The ether phase is then extracted with a sulfuric acid solution. The resulting aqueous phase is made alkaline with sodium hydroxide pellets. The crystals that form are collected and recrystallized from a mixture of isopropyl ether and isopropanol to yield the final product.
Visualization of Reactivity Pathway
The following diagram illustrates the typical synthetic workflow, highlighting the roles of the hydroxy-/pyridazinone and chloro-substituents. The pyridazinone is first activated via chlorination, and the resulting chloropyridazine then undergoes nucleophilic aromatic substitution.
Caption: Synthetic pathway from a pyridazinone to a substituted pyridazine.
References
In Vitro Evaluation of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of derivatives synthesized from Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. The data presented is compiled from various studies evaluating the potential of these compounds as therapeutic agents. This document focuses on their performance in preclinical assays, with a particular emphasis on anticancer activities.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of novel pyridazine derivatives is a key indicator of their potential as anticancer agents. Studies have utilized various human cancer cell lines to assess the efficacy of these compounds. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for comparison.
While direct in vitro evaluation data for derivatives of this compound is limited in publicly accessible literature, valuable insights can be drawn from analogous compounds. For instance, a series of 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] The data from these studies provide a foundational understanding of the structure-activity relationships within this class of compounds.
Below is a summary of the cytotoxic activities of representative pyridazine derivatives against selected cancer cell lines. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4f | SB-ALL | ~1.64-5.66 | Doxorubicin | 0.167 |
| 4j | SB-ALL | ~1.64-5.66 | Doxorubicin | 0.167 |
| 4q | SB-ALL | ~1.64-5.66 | Doxorubicin | 0.167 |
| 4f | NALM-6 | ~1.14-3.7 | Doxorubicin | Not Reported |
| 4j | NALM-6 | ~1.14-3.7 | Doxorubicin | Not Reported |
| 4q | NALM-6 | ~1.14-3.7 | Doxorubicin | Not Reported |
Table 1: In Vitro Cytotoxicity of Selected Triazolo[4,3-b]pyridazine Derivatives.[1] SB-ALL and NALM-6 are Acute Lymphoblastic Leukemia cell lines.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly cited in the evaluation of novel chemical entities for anticancer activity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, a process crucial for tumor growth and metastasis. Assaying the inhibition of VEGFR-2 kinase activity is a common method to evaluate the anti-angiogenic potential of new compounds.
Protocol:
-
Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific peptide substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway targeted by pyridazine derivatives and a general workflow for their in vitro evaluation.
Conclusion
Derivatives of pyridazine represent a promising scaffold in the development of novel anticancer agents. The available data on analogous compounds suggest that modifications to the pyridazine core can lead to potent cytotoxic and enzyme-inhibitory activities. Further research focusing on the synthesis and comprehensive in vitro evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
Benchmarking the efficacy of drugs derived from Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
An Objective Comparison for Researchers and Drug Development Professionals
Derivatives of the pyridazine scaffold have emerged as a promising class of compounds in cardiovascular research, exhibiting significant vasodilator properties. This guide provides a comparative analysis of the efficacy of pyridazinone-based compounds, synthesized from precursors such as Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, against the established clinical vasodilator, hydralazine. The data presented is collated from preclinical studies to offer a quantitative benchmark for scientists and researchers in the field of cardiovascular drug discovery.
Comparative Efficacy of Pyridazinone Derivatives
The vasorelaxant activity of several pyridazinone derivatives has been evaluated in ex vivo studies, typically using isolated rat thoracic aortic rings. The efficacy of these compounds is often quantified by their EC50 or IC50 values, which represent the concentration required to elicit 50% of the maximal response or to inhibit a specific function by 50%, respectively. Lower values indicate higher potency.
A comparative summary of the vasorelaxant activity of selected pyridazinone derivatives against hydralazine is presented below:
| Compound | EC50/IC50 (µM) | Comparative Efficacy vs. Hydralazine | Reference Compound | Reference EC50/IC50 (µM) |
| 6-phenylpyridazin-3(2H)-one acid analog (5) | 0.339 | More Potent | Hydralazine | 18.210 |
| 4-methoxyphenylhydrazide derivative (10c) | 1.204 | More Potent | Hydralazine | 18.210 |
| 6-phenylpyridazin-3(2H)-one ester analog (4) | 1.225 | More Potent | Hydralazine | 18.210 |
| N,O-dibenzyl pyridazinone derivative (10) | 35.3 | Less Potent | - | - |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative (9) | 0.051 | More Potent | - | - |
Data sourced from multiple preclinical studies.[1][2][3]
Experimental Protocols
The following provides a detailed methodology for a typical ex vivo vasorelaxant assay used to benchmark the efficacy of these compounds.
1. Preparation of Isolated Rat Thoracic Aortic Rings:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Tissue Isolation: The thoracic aorta is carefully excised and placed in a Krebs-Henseleit buffer solution. The composition of the buffer is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Ring Preparation: The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of approximately 2-3 mm in width. For studies investigating endothelium-dependent effects, the endothelium is kept intact in some rings and mechanically removed in others.
2. Vasorelaxant Activity Assay:
-
Apparatus: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.
-
Contraction Induction: After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (KCl, 60-80 mM).
-
Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, the test compounds (pyridazinone derivatives or hydralazine) are cumulatively added to the organ bath in increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 or IC50 values are calculated using appropriate pharmacological software.
Signaling Pathways and Mechanism of Action
The vasodilatory effect of pyridazinone derivatives is believed to be mediated through multiple signaling pathways. A key mechanism involves the modulation of endothelial nitric oxide synthase (eNOS) and the subsequent increase in nitric oxide (NO) production. NO, a potent vasodilator, diffuses to the vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.
Some pyridazinone derivatives may also exert their effects through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cGMP. By inhibiting PDE, these compounds can prolong the action of cGMP, thereby enhancing vasodilation.[4]
Diagram of the Proposed Vasodilator Signaling Pathway:
Caption: Proposed signaling pathway for pyridazinone-induced vasodilation.
Experimental Workflow for Vasorelaxant Assay:
Caption: Workflow for the ex vivo vasorelaxant activity assay.
References
- 1. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: Pyridazine and Pyrimidine in Modern Drug Design
An in-depth comparative guide for researchers and drug development professionals on the physicochemical properties, biological activities, and clinical applications of pyridazine and pyrimidine scaffolds.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of options, the six-membered diazines, particularly pyridazine and pyrimidine, have emerged as privileged structures, each offering a unique constellation of properties that can be harnessed for therapeutic advantage. This guide provides a comprehensive, data-driven comparison of these two essential scaffolds, offering insights into their respective strengths and weaknesses to inform rational drug design.
At a Glance: Physicochemical Properties
The arrangement of the two nitrogen atoms within the aromatic ring imparts distinct physicochemical characteristics to pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). These differences in electron distribution, polarity, and hydrogen bonding potential have significant implications for a molecule's solubility, membrane permeability, metabolic stability, and target engagement.
A summary of the key physicochemical parameters for the parent pyridazine and pyrimidine scaffolds is presented below.
| Property | Pyridazine | Pyrimidine | Reference(s) |
| Molecular Formula | C₄H₄N₂ | C₄H₄N₂ | [1] |
| Molecular Weight | 80.09 g/mol | 80.09 g/mol | [1] |
| pKa (of conjugate acid) | 2.24 | 1.23 | [1] |
| Dipole Moment (in Debye) | ~3.9 - 4.22 D | ~2.3 - 2.4 D | [2][3] |
| Calculated logP | 0.38 | 0.11 | |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | 25.78 Ų |
Pyridazine's adjacent nitrogen atoms create a significant dipole moment, rendering it more polar than pyrimidine.[2] This heightened polarity can enhance aqueous solubility, a desirable trait for drug formulation and bioavailability.[4] Conversely, the greater separation of nitrogen atoms in pyrimidine results in a lower dipole moment.
The basicity of these scaffolds also differs, with pyridazine (pKa ≈ 2.24) being more basic than pyrimidine (pKa ≈ 1.23).[1] This is attributed to the electrostatic repulsion between the lone pairs of electrons on the adjacent nitrogen atoms in pyridazine, which is relieved upon protonation. The choice between these scaffolds can, therefore, influence a drug's ionization state at physiological pH, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
In the Clinic: A Comparative Look at Approved Drugs
Both pyridazine and pyrimidine scaffolds are well-represented in the pharmacopeia, forming the core of numerous approved drugs across a wide range of therapeutic areas.
Pyridazine-Containing Drugs
The pyridazine core is found in drugs targeting a variety of conditions, from cardiovascular disease to cancer and neurological disorders.
| Drug | Therapeutic Application | Target/Mechanism of Action | Representative IC₅₀/Activity | Reference(s) |
| Hydralazine | Antihypertensive | Direct vasodilator | IC₅₀ (O₂⁻ generation) = 1.19 mM | [5][6] |
| Minaprine | Antidepressant (withdrawn) | Reversible inhibitor of MAO-A | - | [4][7] |
| Relugolix | Advanced Prostate Cancer | Gonadotropin-releasing hormone (GnRH) receptor antagonist | - | [4] |
| Deucravacitinib | Plaque Psoriasis | Allosteric inhibitor of tyrosine kinase 2 (TYK2) | - | [4] |
Pyrimidine-Containing Drugs
The pyrimidine scaffold is particularly prominent in oncology and infectious disease, owing to its structural resemblance to the nucleobases of DNA and RNA.
| Drug | Therapeutic Application | Target/Mechanism of Action | Representative IC₅₀/Activity | Reference(s) |
| 5-Fluorouracil (5-FU) | Anticancer | Inhibits thymidylate synthase | IC₅₀ range: 1.00 to 39.81 µM in esophageal cancer cell lines | [3][8] |
| Imatinib | Anticancer (Chronic Myeloid Leukemia) | Tyrosine kinase inhibitor (v-Abl, c-Kit, PDGFR) | IC₅₀ (v-Abl) = 0.6 µM; IC₅₀ (c-Kit, PDGFR) = 0.1 µM | [2][9] |
| Ibrutinib | Anticancer (B-cell malignancies) | Bruton's tyrosine kinase (BTK) inhibitor | - | [10] |
| Rosuvastatin | Hypercholesterolemia | HMG-CoA reductase inhibitor | - |
Biological Activities: A Broad Spectrum of Therapeutic Potential
The inherent structural features and electronic properties of pyridazine and pyrimidine scaffolds enable them to interact with a diverse array of biological targets, leading to a wide range of pharmacological activities.
Shared Biological Activities:
Both scaffolds have been successfully incorporated into molecules exhibiting:
-
Anticancer activity: By targeting various kinases, metabolic enzymes, and other proteins involved in cell proliferation and survival.
-
Antimicrobial activity: Including antibacterial and antifungal properties.
-
Anti-inflammatory activity: Through modulation of inflammatory pathways.
-
Antiviral activity: By interfering with viral replication processes.
Distinguishing Features in Biological Activity:
While there is considerable overlap, the choice of scaffold can influence the specificity and potency against certain target classes. For instance, the pyrimidine ring, being a fundamental component of nucleic acids, is a classic scaffold for antimetabolites used in cancer chemotherapy. The pyridazine scaffold, with its unique dipole moment, can offer advantages in forming specific π-π stacking and hydrogen bonding interactions with certain protein targets.
Experimental Protocols: Methodologies for Evaluation
The following are detailed protocols for key experiments commonly used to evaluate the biological activity of compounds containing pyridazine and pyrimidine scaffolds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To illustrate the role of these scaffolds in modulating cellular processes, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway: Tyrosine Kinase Inhibition by a Pyrimidine-Based Drug
This diagram illustrates the mechanism of action of a pyrimidine-based tyrosine kinase inhibitor, such as Imatinib.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based drug.
Experimental Workflow: High-Throughput Screening for Bioactive Compounds
This diagram outlines a typical workflow for identifying novel bioactive compounds containing either a pyridazine or pyrimidine scaffold.
Caption: A typical high-throughput screening workflow for drug discovery.
Conclusion
Both pyridazine and pyrimidine scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired physicochemical and ADME properties of the final drug candidate. Pyridazine's high polarity and unique hydrogen bonding capabilities can be advantageous for achieving aqueous solubility and specific target interactions. Pyrimidine's resemblance to nucleobases makes it a cornerstone for developing antimetabolites and kinase inhibitors. A thorough understanding of the subtle yet significant differences between these two scaffolds, as outlined in this guide, will empower researchers to make more informed decisions in the design and development of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Minaprine - Wikipedia [en.wikipedia.org]
- 8. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, a chlorinated heterocyclic compound. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical due to its nature as a chlorinated organic compound. Discharge into the environment must be strictly avoided.[1]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, pipette tips), must be classified as hazardous waste.
-
This waste should be segregated from other laboratory waste streams to prevent accidental mixing and reactions.
Step 2: Waste Collection and Storage
-
Collect all waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label on the waste container should clearly state "Hazardous Waste" and list the chemical name: "this compound".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1] A designated hazardous waste storage area within the laboratory is ideal.[4]
Step 3: Accidental Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhalation of dust or vapors.[1]
-
Containment: Prevent the spill from spreading and entering drains.[1]
-
Cleanup: For solid spills, carefully sweep the material and place it into the designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, then collect the absorbed material into the hazardous waste container.[5][6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be conducted by a licensed chemical waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Common disposal methods for chlorinated organic compounds include controlled incineration with flue gas scrubbing.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
A thorough hazard assessment of any laboratory procedure involving this compound is necessary to ensure the appropriate level of protection.[6][7] The minimum recommended PPE includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[8][9] If prolonged contact or immersion is possible, consider double-gloving or using heavier-duty gloves.[6]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6] However, chemical safety goggles are strongly recommended to protect against splashes.[8][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk handling or reactions.[6][8]
-
Skin and Body Protection: A lab coat is mandatory to protect clothing and skin from potential spills.[8][10] Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[6][8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1][2][3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[8]
Quantitative Data Summary:
Since specific quantitative data for this compound is unavailable, the following table provides general recommendations and should be adapted based on the specific experimental conditions.
| Parameter | Recommended Practice | Source |
| Exposure Controls | Use in a well-ventilated chemical fume hood. | [1][2][3] |
| Eye Protection | ANSI Z87.1 compliant safety goggles. | [6] |
| Hand Protection | Disposable nitrile gloves (minimum). | [9] |
| Skin Protection | Lab coat, long pants, closed-toe shoes. | [6][8] |
| Respiratory Protection | NIOSH-approved respirator if ventilation is inadequate. | [8] |
Operational Plan for Safe Handling
a. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Work exclusively in a certified chemical fume hood to control potential exposure.
-
Before starting, clear the work area of any unnecessary equipment or chemicals to minimize the risk of accidental spills or reactions.
b. Handling Procedure:
-
Don appropriate PPE as outlined in the table above.
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[3] Use a spatula and weigh the material on a tared weigh boat or directly into the reaction vessel inside the fume hood.
-
Dissolving/Dispensing: If the compound is a liquid or will be dissolved, use appropriate glassware. Add reagents slowly to control the reaction rate and prevent splashing.
-
Heating/Reactions: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, decontaminate the work area.
c. Accidental Release Measures:
-
Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and follow your institution's emergency procedures. Do not allow the chemical to enter drains.[3]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Inhalation: Move to fresh air immediately.[1][3] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed, and appropriate waste containers.
-
Do not mix with incompatible waste streams. This compound may be incompatible with strong oxidizing agents.[1]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
-
Disposal:
Workflow for Safe Handling and Disposal
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 10. westlab.com [westlab.com]
- 11. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
